Muzolimine
Description
MUZOLIMINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.
A pyrazole diuretic with long duration and high capacity of action. It was proposed for kidney failure and hypertension but was withdrawn worldwide because of severe neurological effects.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRMIYXDPXIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866476 | |
| Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55294-15-0 | |
| Record name | Muzolimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55294-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muzolimine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muzolimine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Muzolimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUZOLIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological profile of Muzolimine as a pyrazole diuretic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Muzolimine is a pyrazole derivative that acts as a high-ceiling loop diuretic.[1] Unlike conventional loop diuretics, it is a prodrug that undergoes metabolic activation to exert its pharmacological effect.[2] Its active metabolite inhibits the Na-K-Cl cotransporter (NKCC1 and NKCC2) in the thick ascending limb of the Loop of Henle, leading to a potent and prolonged diuretic and natriuretic effect.[2][3] Despite its efficacy in treating hypertension and edema, particularly in patients with renal impairment, muzolimine was withdrawn from the market due to severe neurological side effects.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of muzolimine, including its mechanism of action, pharmacokinetics, and the toxicological findings that led to its discontinuation.
Introduction
Muzolimine (5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one) is a unique diuretic agent belonging to the pyrazole class of compounds.[1][5] It was developed as a high-ceiling diuretic, demonstrating efficacy comparable to or greater than furosemide, with a slower onset and more prolonged duration of action.[6] Its distinct chemical structure and mechanism as a prodrug set it apart from the sulfonamide-based loop diuretics.[2] This guide will delve into the detailed pharmacology of muzolimine, presenting key data in a structured format to facilitate understanding and future research in the field of diuretic drug development.
Mechanism of Action
Muzolimine itself is pharmacologically inactive.[3] Following oral administration, it is metabolized into an active form that is responsible for its diuretic effect.[2]
Prodrug Metabolism and Activation
The primary site of muzolimine metabolism is the liver, where it undergoes cleavage of the C-N1 bond.[7] This process yields several metabolites, with the major urinary metabolite identified as N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone.[7] It is this active metabolite that is secreted into the tubular lumen of the nephron via a probenecid-sensitive organic anion transport pathway to reach its site of action.[2]
Inhibition of Na-K-Cl Cotransporter
The active metabolite of muzolimine exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC) located in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2] By blocking this transporter, the reabsorption of sodium, potassium, and chloride ions from the tubular fluid is significantly reduced. This leads to an increased excretion of these ions, along with water, resulting in diuresis.[3]
Quantitative Pharmacological Data
Diuretic Efficacy
The diuretic effect of muzolimine is dose-dependent. Studies in patients with severe congestive cardiac failure have demonstrated a significant increase in urinary excretion of water and electrolytes following a single oral dose.
| Parameter | Baseline (Mean) | Post-Dose (Mean) | Fold Increase |
| Water Excretion (ml/hour) | 25.8 | 49.9 | 1.93 |
| Sodium Excretion (mmol/hour) | 1.37 | 4.30 | 3.14 |
| Chloride Excretion (mmol/hour) | 0.86 | 3.97 | 4.62 |
| Potassium Excretion (mmol/hour) | 1.23 | 1.63 | 1.33 |
| Table 1: Effect of a single 30 mg oral dose of Muzolimine on urinary excretion in patients with severe congestive cardiac failure.[2] |
Pharmacokinetic Profile
Muzolimine exhibits a pharmacokinetic profile characterized by rapid absorption, a relatively long half-life, and a prolonged duration of action.
| Parameter | Healthy Subjects (40 mg dose) | Patients with Cardiac Failure (40 mg dose) | Patients with Severe Cardiac Failure (30 mg dose) |
| Tmax (hours) | 1 - 3 | 1 - 3 | 1 - 7 |
| Cmax (ng/ml) | - | - | 487 (268 - 868) |
| t1/2α (hours) | 2.6 (2.3 - 2.9) | 3.6 (2.3 - 4.7) | - |
| t1/2β (hours) | 14.0 (12.4 - 14.6) | 13.5 (7.4 - 22.4) | 14.3 (9.0 - 21.2) |
| Renal Clearance (ml/min) | - | 2.7 - 15.3 | - |
| Table 2: Pharmacokinetic parameters of Muzolimine in different populations.[2][8] |
Experimental Protocols
Measurement of Na-K-Cl Cotransporter Activity (86Rb Influx Assay)
A common method to assess the inhibitory activity of compounds on the Na-K-Cl cotransporter is the rubidium (86Rb) influx assay, as rubidium is transported as a congener of potassium.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the Na-K-Cl cotransporter, are cultured to confluence in appropriate media.
-
Pre-incubation: The cell monolayers are pre-incubated in a buffer containing ouabain (e.g., 0.5 mM) to inhibit the Na+/K+-ATPase, thus isolating the activity of the Na-K-Cl cotransporter.[2]
-
Inhibitor Addition: The cells are then exposed to the test compound. In the case of muzolimine, urine collected from muzolimine-treated animals (containing the active metabolite) is diluted and added to the cells.[2]
-
86Rb Influx: The influx of cations is initiated by adding a medium containing a known concentration of radioactive 86Rb.
-
Termination of Influx: After a specific incubation time, the influx is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular 86Rb.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular 86Rb is quantified using a scintillation counter.
-
Data Analysis: The amount of 86Rb influx in the presence of the inhibitor is compared to the influx in control cells (without the inhibitor) to determine the percentage of inhibition of the Na-K-Cl cotransporter.
Neurological Side Effects and Withdrawal
The clinical use of muzolimine was terminated due to the emergence of severe neurological side effects, particularly in patients with chronic renal failure receiving high doses.[9]
Clinical Manifestations
The neurological syndrome associated with muzolimine toxicity was characterized by a neuromyeloencephalopathy with the following dominant features:[9]
-
Pallhypesthesia: Reduced sensation to vibration.
-
Ataxia: Lack of voluntary coordination of muscle movements.
-
Peripheral Neuropathy: Damage to peripheral nerves, causing weakness, numbness, and pain.
-
Hyperreflexia: Overactive or overresponsive reflexes.
-
Progressive Paraparesis to Tetraparesis: Progressive weakness of the lower limbs, potentially progressing to all four limbs.
Pathophysiology
The exact mechanism of muzolimine-induced neurotoxicity is not fully understood. Neuropathological examinations in affected patients revealed gross demyelination of the posterior columns of the spinal cord, primarily affecting the fasciculus gracilis, with less involvement of the lateral corticospinal tract and some spinal roots.[9] The constellation of symptoms and pathological findings showed a striking resemblance to Subacute Myelo-Optic Neuropathy (SMON) and vitamin B12 deficiency.[9] It has been hypothesized that a toxic, partially dialyzable metabolite of muzolimine may be responsible for these neurological complications.[9]
Conclusion
Muzolimine represents a fascinating case study in diuretic pharmacology. Its unique prodrug nature and potent, long-lasting diuretic effect offered a promising therapeutic option, especially for patients with renal insufficiency. However, the severe and irreversible neurological toxicity observed in a subset of patients ultimately led to its withdrawal from the market. The story of muzolimine underscores the critical importance of thorough toxicological evaluation in drug development and serves as a reminder that even highly effective therapeutic agents can harbor unforeseen risks. Further research into the specific toxic metabolite and the mechanisms of its neurotoxicity could provide valuable insights for the development of safer and more effective diuretics in the future.
References
- 1. Muzolimine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and saluretic effect of muzolimine in severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muzolimine | 55294-15-0 [amp.chemicalbook.com]
- 5. Muzolimine | C11H11Cl2N3O | CID 41386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurorabiomed.com [aurorabiomed.com]
Historical context of Muzolimine's clinical use and withdrawal
An In-depth Technical Guide on the Historical Clinical Use and Subsequent Withdrawal of a Novel Loop Diuretic
Abstract
Muzolimine, a pyrazole diuretic, emerged as a potent high-ceiling loop diuretic with a unique pharmacological profile. Initially lauded for its efficacy in managing hypertension and edema, particularly in patients with renal impairment, its clinical journey was ultimately cut short by the emergence of severe and debilitating neurological side effects. This technical guide provides a comprehensive overview of the historical context of Muzolimine's clinical application, its mechanism of action, pharmacokinetic profile, and the critical adverse events that led to its worldwide withdrawal from the market. The document is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective analysis to inform future drug development and pharmacovigilance efforts.
Introduction
Muzolimine was a novel diuretic agent, distinct in its chemical structure from other loop diuretics. It demonstrated a favorable combination of a high diuretic ceiling, characteristic of loop diuretics, and a prolonged duration of action, similar to thiazide diuretics. These properties made it a promising therapeutic option for the management of fluid retention and hypertension, especially in challenging patient populations such as those with chronic renal failure. Despite its initial promise, post-marketing experience revealed a dark side to its use, culminating in its complete removal from the global market. This document will delve into the scientific and clinical data that defined the rise and fall of Muzolimine.
Mechanism of Action
Muzolimine functions as a prodrug, with its diuretic effect attributed to an active metabolite. This metabolite targets the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle, a critical site for salt reabsorption in the nephron.
-
Inhibition of Na+-K+-2Cl- Cotransporter: The active metabolite of Muzolimine binds to and inhibits the Na+-K+-2Cl- cotransporter on the apical membrane of the tubular cells. This action blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.
-
Increased Excretion of Electrolytes and Water: The inhibition of ion reabsorption leads to an increased concentration of these electrolytes in the tubular fluid. This osmotic effect retains water within the tubule, resulting in a significant increase in the excretion of water (diuresis), sodium (natriuresis), and chloride (chloriuresis).
dot
Caption: Proposed Mechanism of Action of Muzolimine.
Clinical Use and Efficacy
Muzolimine was primarily indicated for the treatment of hypertension and edema of various etiologies, including congestive heart failure and chronic renal disease.
Hypertension
Clinical trials demonstrated the efficacy of Muzolimine in lowering blood pressure in patients with mild to moderate essential hypertension.
| Study | Number of Patients | Dosage | Treatment Duration | Key Findings |
| Amabile G, et al. (1985)[1] | 58 | 20 mg/day | 6 months (initial phase), up to 2 years (long-term) | Similar efficacy and tolerance to indapamide (2.5 mg/day). Maintained blood pressure control in the long-term study. |
| Beneitez C. (1985)[2] | 53 | 20 mg or 40 mg/day | 3 months | In patients not controlled with other antihypertensives, 20 mg/day normalized diastolic BP in 16/53 patients. An additional 24/37 non-responders normalized with 40 mg/day. |
| Cocchieri M, et al. (1985)[3] | 21 | 10 mg/day vs 20 mg/day | 2 weeks | 10 mg/day was more effective than 20 mg/day in reducing orthostatic diastolic blood pressure. |
Edema in Chronic Renal Failure
Muzolimine was found to be particularly effective in patients with advanced renal disease, a population often refractory to other diuretics.
| Study | Number of Patients | Dosage | Patient Population | Key Findings |
| Dal Canton A, et al. (1981)[4] | 24 | Not specified | Creatinine clearance 4-28 ml/min | Significant increase in urine volume and electrolyte excretion. Disappearance of edema in all patients, including those refractory to high-dose furosemide. |
| Name of Study (if available) | 16 | 240-720 mg/day | Chronic renal failure (Creatinine clearance < 20 ml/min) | Dose-dependent increase in water, sodium, and chloride excretion, superior to 500 mg/day of furosemide at the highest dose.[2] |
Pharmacokinetics
The pharmacokinetic profile of Muzolimine was characterized by good absorption and a relatively long half-life compared to other loop diuretics.
| Parameter | Value | Patient Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Healthy volunteers and patients with cardiac failure | Not specified in provided text |
| Plasma Half-life (t½) | 10-20 hours | General population | Not specified in provided text |
| Protein Binding | ~65% | General population | Not specified in provided text |
| Elimination | Primarily non-renal | General population | Not specified in provided text |
Withdrawal from the Market: The Emergence of Severe Neurological Toxicity
The promising clinical profile of Muzolimine was overshadowed by reports of severe, irreversible neurological side effects, particularly in patients with chronic renal failure receiving high doses. This led to its worldwide withdrawal from the market.
Neuromyeloencephalopathy
The most significant adverse event associated with Muzolimine was a severe neurological syndrome termed neuromyeloencephalopathy.
-
Clinical Presentation: The syndrome was characterized by a combination of central and peripheral nervous system damage, including:
-
Polyneuropathy
-
Ataxia (impaired coordination)
-
Spasticity (increased muscle tone)
-
Paresis (muscle weakness)
-
Sensory disturbances
-
-
Patient Population at Risk: The majority of cases were reported in patients with chronic renal failure who were treated with high doses of Muzolimine for extended periods.
| Adverse Event Data | Details |
| Patient Population | 7 patients with chronic renal failure |
| Dosage | High doses (not further specified) |
| Duration of Treatment | Not specified in provided text |
| Key Neurological Findings | Severe neuromyeloencephalopathy, with symptoms of polyneuropathy, ataxia, and spasticity. |
dot
Caption: Timeline of Muzolimine's Clinical History and Withdrawal.
Experimental Protocols
Detailed experimental protocols from the key clinical trials are summarized below based on the available information.
Study in Essential Hypertension (Beneitez C., 1985)
-
Objective: To evaluate the efficacy of Muzolimine as an add-on therapy in patients with uncontrolled essential hypertension.
-
Study Design: Open-label, dose-titration study.
-
Patient Population: 53 adult patients with essential hypertension not controlled by their current antihypertensive medication.
-
Methodology:
-
Baseline measurements of supine and standing systolic and diastolic blood pressure and heart rate were taken.
-
Patients received Muzolimine 20 mg daily for two weeks in addition to their existing antihypertensive regimen.
-
Blood pressure was reassessed. Responders (diastolic BP < 90 mmHg) continued on 20 mg for another week for confirmation.
-
Non-responders were uptitrated to Muzolimine 40 mg daily for two weeks.
-
Blood pressure was reassessed.
-
Laboratory parameters were monitored at baseline and after each treatment period.
-
-
Primary Endpoint: Normalization of diastolic blood pressure (< 90 mmHg).
Study in Chronic Renal Failure (Dal Canton A, et al., 1981)
-
Objective: To assess the diuretic efficacy and safety of Muzolimine in patients with advanced chronic renal failure.
-
Study Design: Open-label, single-arm study.
-
Patient Population: 24 patients with creatinine clearances ranging from 4 to 28 ml/min, with edema and/or hypertension. Four of these patients were refractory to high-dose intravenous furosemide.
-
Methodology:
-
Muzolimine was administered orally.
-
Urine volume and the excretion of sodium, chloride, and potassium ions were measured.
-
Body weight was monitored as a measure of diuretic efficacy.
-
Blood pressure was measured in hypertensive patients.
-
-
Primary Endpoints: Changes in urine volume, electrolyte excretion, body weight, and blood pressure.
Conclusion
The story of Muzolimine serves as a critical case study in drug development and pharmacovigilance. Its initial success, driven by a unique and potent mechanism of action, was completely eclipsed by the discovery of severe, unforeseen neurotoxicity. This retrospective highlights the importance of robust post-marketing surveillance, especially for novel chemical entities, and the need to carefully consider the risk-benefit profile in vulnerable patient populations, such as those with renal impairment. The data presented here underscore the complexities of drug action and the continuous need for vigilance throughout the lifecycle of a pharmaceutical product. While Muzolimine is no longer in clinical use, the lessons learned from its history remain highly relevant to the field of drug safety and development.
References
- 1. Treatment of mild to moderate essential hypertension with muzolimine. Two years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muzolimine in chronic renal failure: a study in 16 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of two different doses of muzolimine in the treatment of mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muzolimine: a new high-ceiling diuretic suitable for patients with advanced renal disease - PMC [pmc.ncbi.nlm.nih.gov]
Muzolimine: A Technical Whitepaper on its Diuretic and Antihypertensive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muzolimine, a pyrazolone derivative, is a high-ceiling loop diuretic with a distinct chemical structure and a prolonged duration of action. This document provides a comprehensive technical overview of the diuretic and antihypertensive properties of Muzolimine. It details its mechanism of action as a prodrug, the quantitative effects on renal excretion and blood pressure, and the experimental methodologies used to elucidate these properties. This whitepaper is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Muzolimine is a potent diuretic that has demonstrated significant efficacy in the management of edema and hypertension, particularly in patients with renal impairment[1][2]. Unlike conventional loop diuretics, Muzolimine exhibits a slower onset and a more sustained diuretic and natriuretic effect[3]. This unique pharmacokinetic profile has made it a subject of considerable research interest. This paper will delve into the core pharmacological characteristics of Muzolimine, presenting key data and experimental protocols in a structured format.
Mechanism of Action
Muzolimine functions as a prodrug, meaning it is converted into its active form after administration[3]. The active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive organic acid transport pathway[3][4].
The primary site of action for the active metabolite of Muzolimine is the thick ascending limb of the loop of Henle[4]. Here, it inhibits the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the epithelial cells[3]. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in a potent diuretic effect.
Signaling Pathway
The activity of the Na+-K+-2Cl- cotransporter (NKCC2) is regulated by a complex signaling cascade involving the WNK (With-No-Lysine [K]) and SPAK (STE20/SPS1-related proline/alanine-rich kinase) kinases[5][6]. Intracellular chloride levels act as a key regulator of this pathway. Low intracellular chloride activates WNK kinases, which in turn phosphorylate and activate SPAK. Activated SPAK then phosphorylates specific threonine residues on the N-terminal domain of NKCC2, leading to its activation and increased ion transport[5][6]. By blocking ion influx, the active metabolite of Muzolimine is presumed to influence this signaling pathway, leading to a sustained decrease in NKCC2 activity.
Mechanism of action of Muzolimine's active metabolite on the NKCC2 and its regulatory pathway.
Quantitative Data
Diuretic and Saluretic Effects
The diuretic and saluretic (salt-excreting) effects of Muzolimine have been quantified in both human and animal studies.
Table 1: Effect of a Single Oral 30 mg Dose of Muzolimine in Patients with Severe Congestive Cardiac Failure (n=6) [7]
| Parameter | Baseline (mmol/hour or ml/hour) | Post-Muzolimine (24 hours) |
| Sodium Excretion | 1.37 | 4.30 |
| Chloride Excretion | 0.86 | 3.97 |
| Potassium Excretion | 1.23 | 1.63 |
| Water Excretion | 25.8 | 49.9 |
Table 2: Inhibition of Na+-K+-Cl- Cotransport in MDCK Cells by Urine from Rats Treated with Diuretics [3]
| Treatment | Time Post-Injection | % Inhibition of 86Rb Influx |
| Piretanide (27 µmol/kg) | 15 min | 72% |
| 45 min | 41% | |
| Muzolimine (50 µmol/kg) | 15 min | 42% |
| 60 min | 49% |
Antihypertensive Effects
Muzolimine has been shown to effectively reduce blood pressure in hypertensive patients.
Table 3: Effect of Muzolimine on Blood Pressure in Patients with Advanced Renal Disease [2]
| Treatment Group | Number of Patients | Outcome |
| Muzolimine alone | 7 | 5 restored to normal blood pressure |
| Muzolimine added to previous antihypertensive treatment | 11 | 10 restored to normal blood pressure |
Pharmacokinetic Properties
Table 4: Pharmacokinetic Parameters of Muzolimine in Patients with Severe Congestive Cardiac Failure (30 mg single oral dose) [7]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1 - 7 hours |
| Peak Plasma Concentration (Cmax) | 268 - 868 ng/ml (average 487 ng/ml) |
| Biological Half-life (t1/2) | 9.0 - 21.2 hours (average 14.3 hours) |
Experimental Protocols
In Vivo Diuretic Activity Assay in Rats
This protocol is a synthesized representation based on common methodologies for evaluating diuretics.
Workflow for assessing the diuretic activity of Muzolimine in a rat model.
Methodology:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.
-
Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to ensure a baseline level of hydration and urine output.
-
Grouping: Animals are randomly assigned to control (vehicle), Muzolimine-treated, and positive control (e.g., furosemide) groups.
-
Administration: The test compounds are administered orally or intravenously.
-
Urine Collection: Rats are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected at predetermined intervals (e.g., hourly for the first 6 hours and then at 24 hours).
-
Analysis: The total volume of urine excreted is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using a flame photometer or ion-selective electrodes.
-
Data Evaluation: The diuretic and saluretic activities are calculated and compared between the different treatment groups.
In Vitro Na+-K+-Cl- Cotransporter Inhibition Assay
This protocol is based on the methodology described for assessing the inhibitory effect of Muzolimine's metabolites[3].
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the Na+-K+-Cl- cotransporter, are cultured to confluence in appropriate media.
-
Preparation of Test Substance: Urine is collected from rats treated with Muzolimine. This urine contains the active metabolite.
-
Ion Flux Assay:
-
The cell monolayers are washed and pre-incubated in a buffer containing ouabain to inhibit the Na+/K+-ATPase.
-
The cells are then incubated with a buffer containing the radioactive tracer 86Rb+ (a congener of K+) and the urine sample containing the Muzolimine metabolite.
-
The uptake of 86Rb+ is measured over time.
-
-
Data Analysis: The rate of ouabain-insensitive, bumetanide-sensitive 86Rb+ influx is calculated as a measure of Na+-K+-Cl- cotransporter activity. The percentage inhibition by the Muzolimine metabolite is determined by comparing the influx in the presence and absence of the urine sample.
Antihypertensive Activity in DOCA-Salt Hypertensive Rats
This is a standard model for inducing hypertension to test antihypertensive agents.
Methodology:
-
Induction of Hypertension:
-
Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method at regular intervals until hypertension is established (typically 4-6 weeks)[2].
-
Treatment: Once hypertension is confirmed, the rats are treated with Muzolimine or a vehicle control.
-
Monitoring: Blood pressure is measured regularly throughout the treatment period.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between the Muzolimine-treated and control groups.
Conclusion
Muzolimine is a potent diuretic and antihypertensive agent with a unique pharmacological profile characterized by its action as a prodrug and its prolonged duration of effect. Its mechanism of action via inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle is well-established. The quantitative data presented in this whitepaper highlight its significant impact on renal electrolyte handling and blood pressure reduction. The detailed experimental protocols provide a foundation for further research into the properties and potential applications of Muzolimine and related compounds. It is important to note that Muzolimine was withdrawn from the market due to reports of severe neurological side effects. Nevertheless, the study of its unique properties continues to provide valuable insights into renal physiology and the pharmacology of diuretics.
References
- 1. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muzolimine: renal site of action and interaction with probenecid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Regulation of NKCC2 by a chloride-sensing mechanism involving the WNK3 and SPAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and saluretic effect of muzolimine in severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mycophenolate Mofetil Attenuates DOCA-Salt Hypertension: Effects on Vascular Tone [frontiersin.org]
Understanding the Neurological Side Effects of Muzolimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Muzolimine is a pyrazole diuretic that acts on the loop of Henle. While effective, its use has been associated with severe neurological side effects, particularly a distinct syndrome of neuromyeloencephalopathy. This technical guide synthesizes the available clinical and pathological data to provide an in-depth overview of the neurological risks associated with Muzolimine, focusing on the patient population at risk, the nature of the neurological damage, and the hypothesized pathogenic mechanisms. The primary basis for this guide is a significant case series that first characterized this severe adverse drug reaction.
Data Presentation: Quantitative Analysis of Muzolimine-Induced Neuromyeloencephalopathy
The following table summarizes key quantitative data from a pivotal case series involving seven patients with chronic renal failure who developed severe neuromyeloencephalopathy during high-dose Muzolimine therapy.[1]
| Parameter | Data Point |
| Patient Cohort Size | 7 individuals |
| Patient Demographics | 5 males, 2 females |
| Age Range | 35-75 years (mean: 53.5 years) |
| Underlying Condition | Chronic Renal Failure |
| Avg. Treatment Duration to Onset | 78 days |
| Avg. Cumulative Dose at Onset | 52 grams |
| Maximum Reported Daily Dose | 1,440 mg |
Experimental Protocols: Clinical and Pathological Assessment
The understanding of Muzolimine's neurotoxicity is derived from clinical observations and post-mortem examinations rather than preclinical models, as initial animal studies did not reveal neurotoxicity.[2] The following protocols outline the diagnostic methods used to characterize the syndrome in the affected patients.[1]
Clinical Diagnostic Protocol
-
Neurological Examination:
-
Objective: To systematically assess motor, sensory, and reflex functions.
-
Methodology: Standard clinical neurological examination with a focus on testing for pallhypaesthesia (vibratory sense), ataxia (coordination and balance), muscle strength (paresis), and deep tendon reflexes (hyperreflexia).
-
-
Neurophysiological Studies:
-
Objective: To evaluate the functional integrity of the central and peripheral nervous systems.
-
Methodology:
-
Electromyography (EMG): To detect and characterize peripheral neuropathy by measuring the electrical activity of muscles in response to nerve stimulation.
-
Electroencephalography (EEG): To record the brain's electrical activity and identify any abnormalities indicative of encephalopathy.
-
Evoked Potentials (EP): To assess the integrity of sensory pathways by measuring the brain's electrical response to visual, auditory, or somatosensory stimuli.
-
-
-
Neuroradiological Imaging:
-
Objective: To visualize the structures of the brain and spinal cord to rule out other potential causes for the observed neurological deficits.
-
Methodology: Utilization of computed tomography (CT) and/or magnetic resonance imaging (MRI) to scan the central nervous system.
-
Neuropathological Examination Protocol (Post-Mortem)
-
Gross and Microscopic Tissue Analysis:
-
Objective: To identify structural changes in the nervous system tissue that correlate with the clinical symptoms.
-
Methodology:
-
Specimen Collection: Autopsy and collection of brain, spinal cord, and spinal nerve root tissues.
-
Histopathology: Tissue fixation, sectioning, and staining. Key stains include Luxol Fast Blue for myelin and silver stains for axons.
-
Analysis: Microscopic examination of stained sections, with a focus on the posterior columns (specifically the fasciculus gracilis), lateral corticospinal tracts, and spinal roots to identify and quantify the extent of demyelination and any associated axonal damage.[1]
-
-
Visualization of Pathways and Workflows
Hypothesized Pathogenesis of Muzolimine Neurotoxicity
The following diagram illustrates the proposed sequence of events leading to the neurological damage observed with high-dose Muzolimine in susceptible patients.
Caption: A logical model of the hypothesized pathogenesis of Muzolimine neurotoxicity.
Diagnostic and Assessment Workflow
This diagram outlines the logical workflow for investigating a patient suspected of having Muzolimine-induced neurological side effects.
Caption: Clinical workflow for the diagnosis of Muzolimine-induced neurotoxicity.
Concluding Summary for Drug Development
The case of Muzolimine serves as a critical example of severe, mechanism-based neurotoxicity that is unmasked in a specific patient population with compromised drug elimination. The primary takeaways for drug development professionals are:
-
The Critical Role of Metabolite Profiling: The leading hypothesis of a toxic metabolite underscores the need for thorough metabolite identification and safety pharmacology screening, especially for drugs that will be used in patients with renal or hepatic impairment.[1]
-
Limitations of Preclinical Models: The absence of neurotoxicity in standard preclinical toxicology studies highlights the necessity of developing more predictive models that can simulate human disease states, such as renal failure, to unmask potential toxicities.
-
Post-Marketing Surveillance: The identification of this severe adverse effect through a clinical case series emphasizes the importance of robust post-marketing surveillance systems to detect rare but serious adverse events that may not be apparent in clinical trials.
Future research in this area would benefit from identifying the specific toxic metabolite of Muzolimine and elucidating its direct mechanism of action on myelin and neural cells. Such studies could provide valuable insights into the broader field of drug-induced demyelination and inform the development of safer therapeutics.
References
Muzolimine's Interaction with the Renin-Aldosterone Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muzolimine, a high-ceiling loop diuretic, exhibits a unique interaction with the renin-angiotensin-aldosterone system (RAAS). Unlike conventional loop diuretics that typically induce a robust increase in plasma renin activity (PRA) and aldosterone levels as a compensatory response to volume and sodium depletion, studies suggest that muzolimine administration is associated with a markedly attenuated or non-significant effect on the RAAS. This technical guide provides a comprehensive overview of the available data on muzolimine's interaction with the renin-aldosterone axis, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying physiological mechanisms.
Introduction
Muzolimine is a pyrazole diuretic that acts primarily on the thick ascending limb of the loop of Henle, where it inhibits the Na+-K+-2Cl- cotransporter. This action leads to a significant increase in the excretion of sodium, chloride, and water. A key differentiator of muzolimine from other loop diuretics, such as furosemide, appears to be its minimal impact on the renin-angiotensin-aldosterone system. Understanding this nuanced interaction is critical for the development of diuretic therapies with potentially fewer adverse effects related to secondary hyperaldosteronism.
Mechanism of Action and Interaction with the RAAS
Muzolimine is administered as a prodrug and is converted to its active metabolite, which is then secreted into the tubular lumen to exert its diuretic effect. The inhibition of the Na+-K+-2Cl- cotransporter in the macula densa is a primary stimulus for renin release. By blocking this transporter, conventional loop diuretics decrease sodium chloride reabsorption, leading to a lower sodium concentration in the tubular fluid reaching the macula densa. This is sensed as a decrease in renal perfusion, triggering a cascade of events that results in increased renin secretion, and subsequently, elevated angiotensin II and aldosterone levels.
However, clinical evidence suggests that muzolimine does not induce a significant activation of the RAAS. The precise mechanism for this blunted response is not fully elucidated but may be related to its prolonged duration of action and the absence of a "rebound phenomenon" of sodium retention seen with other loop diuretics.
Quantitative Data on Renin and Aldosterone
Clinical studies have consistently demonstrated a lack of significant stimulation of the renin-aldosterone axis following muzolimine administration, particularly when compared to other loop diuretics like furosemide.
| Study Population | Drug and Dosage | Duration | Plasma Renin Activity (PRA) | Aldosterone | Citation |
| Mild Hypertensive Patients | Muzolimine 10 mg/day | 2 weeks | No statistically significant changes | No statistically significant changes | [1] |
| Mild Hypertensive Patients | Muzolimine 20 mg/day | 2 weeks | No statistically significant changes | No statistically significant changes | [1] |
| Cirrhotic Patients with Ascites | Muzolimine (equivalent dose to furosemide) | Single dose | No significant changes | Not reported | [2] |
| Cirrhotic Patients with Ascites | Furosemide | Single dose | Significant increase | Not reported | [2] |
Experimental Protocols
The following provides a generalized methodology for clinical trials evaluating the effects of muzolimine on the renin-aldosterone axis, based on the protocols described in the cited literature.
4.1. Study Design
A randomized, single-blind, crossover or parallel-group study design is typically employed.
-
Participants: Healthy volunteers or patients with specific conditions (e.g., mild hypertension, cirrhosis with ascites).
-
Washout Period: A washout period for any previous antihypertensive or diuretic medications is essential.
-
Standardized Diet: Participants are often placed on a diet with controlled sodium and potassium intake for a period before and during the study to standardize baseline conditions.
-
Drug Administration: Muzolimine is administered orally at specified doses. A comparator drug (e.g., furosemide) or placebo is used in control groups.
4.2. Sample Collection and Analysis
-
Blood Sampling: Venous blood samples are collected at baseline and at specified time points after drug administration. Samples for PRA and aldosterone are typically collected in pre-chilled tubes containing EDTA. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Collection: 24-hour urine collections are performed to measure urinary volume and electrolyte excretion (sodium, potassium, chloride).
-
Biochemical Analysis:
-
Plasma Renin Activity (PRA): Determined by radioimmunoassay (RIA) measuring the rate of angiotensin I generation.
-
Aldosterone: Measured by RIA or other sensitive immunoassays.
-
Electrolytes: Measured using standard laboratory methods (e.g., ion-selective electrodes).
-
Discussion and Future Directions
The available evidence strongly suggests that muzolimine has a unique profile among loop diuretics with respect to its interaction with the renin-aldosterone axis. The lack of significant RAAS activation could be clinically advantageous, potentially reducing the risk of diuretic-induced hypokalemia and other adverse effects associated with secondary hyperaldosteronism.
Further research is warranted to fully elucidate the mechanisms behind this attenuated RAAS response. Studies involving direct measurement of renin secretion and detailed time-course analyses of hormonal changes after muzolimine administration in various patient populations would be of significant value. Additionally, long-term studies are needed to confirm whether the lack of RAAS activation translates into improved clinical outcomes.
Conclusion
Muzolimine's interaction with the renin-aldosterone axis is characterized by a notable absence of the significant stimulation typically observed with other loop diuretics. This property makes it a subject of considerable interest for the development of novel diuretic therapies with a more favorable safety and tolerability profile. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of muzolimine and similar compounds.
References
- 1. Efficacy of two different doses of muzolimine in the treatment of mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamics of furosemide and muzolimine in cirrhosis. Study on renal sodium and potassium handling and renin-aldosterone axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pre-Clinical Toxicological Profile of Muzolimine in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the pre-clinical toxicological studies of Muzolimine, a pyrazole diuretic, in various animal models. Muzolimine was developed for the treatment of edema and hypertension. This document synthesizes the available data on its acute, sub-chronic, and embryotoxic effects, while also addressing the current gaps in the publicly available information regarding its carcinogenicity and mutagenicity. The primary source of toxicological data is the seminal work of Lorke and Mürmann (1976), which indicates that Muzolimine exhibits slight acute toxicity and that its primary effects in sub-chronic studies are related to its potent diuretic activity rather than direct organ toxicity.[1][2] This guide is intended to provide researchers and drug development professionals with a foundational understanding of the pre-clinical safety profile of Muzolimine, highlighting both the known aspects and the areas where data remains elusive.
Introduction
Muzolimine is a high-ceiling diuretic that acts on the loop of Henle.[3][4] Its unique pharmacological profile, characterized by a slow onset and long duration of action, made it a compound of interest for managing fluid retention and high blood pressure.[3][4] As with any therapeutic agent, a thorough pre-clinical toxicological evaluation in animal models is paramount to ascertain its safety profile before human administration. This guide delves into the key toxicological studies conducted on Muzolimine, presenting the findings in a structured format to facilitate understanding and comparison.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within a short period. For Muzolimine, these studies indicated only slight acute toxicity across several species.[1][2]
Data Summary
While the specific LD50 (Lethal Dose, 50%) values from the primary literature are not publicly available, the qualitative description of "slight acute toxicity" suggests a relatively wide safety margin for single-dose exposures.[1][2] The table below is structured to present such data, though the specific values for Muzolimine are pending access to the full study data.
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Oral | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available |
| Rabbit | Oral | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available |
Table 1: Acute Toxicity of Muzolimine in Animal Models (Data Pending)
Experimental Protocol: Generalized Acute Oral Toxicity Study
A generalized workflow for an acute oral toxicity study is presented below. The specific parameters for the Muzolimine studies are not available.
Sub-Chronic Toxicity
Sub-chronic toxicity studies evaluate the effects of repeated dosing over a period of 90 days. The studies on Muzolimine revealed that the most prominent effect was pronounced diuresis, a direct consequence of its pharmacological action.[1][2]
Data Summary
The primary findings from the 90-day sub-chronic studies in rats and dogs indicated that, apart from the kidneys, no other organs or organ systems were adversely affected.[1][2] The macroscopic and microscopic changes observed in the kidneys were attributed to the excessive diuresis caused by overdosage, rather than direct nephrotoxicity.[1][2] The No-Observed-Adverse-Effect Level (NOAEL) for these studies is not specified in the available literature.
| Species | Duration | Route of Administration | Key Findings | Target Organs | NOAEL (mg/kg/day) |
| Rat | 90 days | Oral | Pronounced diuresis, increased water intake, macroscopic and microscopic changes in the kidney secondary to diuresis.[1][2] | Kidney (pharmacological effect) | Data not available |
| Dog | 90 days | Oral | Pronounced diuresis, increased water intake, macroscopic and microscopic changes in the kidney secondary to diuresis.[1][2] | Kidney (pharmacological effect) | Data not available |
Table 2: Sub-Chronic Toxicity of Muzolimine in Animal Models
Experimental Protocol: Generalized 90-Day Oral Toxicity Study
The following diagram illustrates a typical workflow for a 90-day oral toxicity study in rodents.
Reproductive and Developmental Toxicity
Embryotoxicity studies were conducted on pregnant rats and rabbits to assess the potential for Muzolimine to cause harm to the developing fetus.
Data Summary
The results of these studies showed that even at doses that were toxic to the maternal rat or lethal to the maternal rabbit, Muzolimine did not produce any embryotoxic or teratogenic effects.[1][2]
| Species | Dosing Period (Gestation Days) | Route of Administration | Maternal Toxicity | Embryo-fetal Toxicity | Teratogenicity |
| Rat | Data not available | Oral | Observed at high doses.[1][2] | None observed.[1][2] | None observed.[1][2] |
| Rabbit | Data not available | Oral | Lethal at high doses.[1][2] | None observed.[1][2] | None observed.[1][2] |
Table 3: Reproductive and Developmental Toxicity of Muzolimine
Genotoxicity and Carcinogenicity
A comprehensive search of publicly available literature did not yield specific studies on the mutagenic or carcinogenic potential of Muzolimine. Standard pre-clinical safety assessments would typically include a battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus test) and long-term carcinogenicity bioassays in rodents. The absence of this data in the accessible literature represents a significant gap in the pre-clinical toxicological profile of Muzolimine.
Experimental Protocol: Generalized Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized workflow is depicted below.
Mechanism of Action and Toxicological Relevance
Muzolimine's primary pharmacological effect, and consequently its main toxicological finding at high doses, is potent diuresis. It is believed to act as a prodrug, with its active metabolite inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle.
The renal changes observed in sub-chronic studies are considered a consequence of this exaggerated pharmacological response, leading to electrolyte imbalances and dehydration at supratherapeutic doses, rather than a direct cytotoxic effect on renal tissue.[1][2]
Conclusion
The available pre-clinical data for Muzolimine, primarily from studies conducted in the 1970s, suggest a safety profile characterized by low acute toxicity and a primary toxicological finding related to its intended diuretic effect. Embryotoxicity and teratogenicity were not observed in rats and rabbits. However, a significant gap in the publicly accessible data exists concerning the genotoxic and carcinogenic potential of Muzolimine. For a complete and contemporary assessment of its pre-clinical safety, access to the full, detailed study reports containing quantitative data (LD50, NOAELs) and the results of genotoxicity and carcinogenicity assays would be essential. Researchers and drug development professionals should exercise caution and consider these data limitations when evaluating the overall toxicological profile of Muzolimine.
References
- 1. Pre-clinical toxicological studies with muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muzolimine: a new high-ceiling diuretic suitable for patients with advanced renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Muzolimine In Vitro Assay Using MDCK Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muzolimine is a high-ceiling loop diuretic that functions as a prodrug. Its therapeutic effect is mediated by an active metabolite that primarily targets and inhibits the Na-K-2Cl cotransporter (NKCC). This cotransporter is crucial for ion homeostasis in various tissues, including the kidney. Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the NKCC1 isoform of the cotransporter, serve as a valuable in vitro model system to study the mechanism and efficacy of diuretics like Muzolimine.
These application notes provide a detailed protocol for assessing the inhibitory activity of Muzolimine's active metabolite on the Na-K-2Cl cotransporter in MDCK cells using a Rubidium-86 (⁸⁶Rb) influx assay.
Mechanism of Action
Muzolimine itself is inactive. Following administration, it is metabolized into an active form. This active metabolite then acts on the luminal side of epithelial cells, such as those lining the thick ascending limb of the loop of Henle in the kidney. Here, it binds to the Na-K-2Cl cotransporter (NKCC1 in MDCK cells), inhibiting its function. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to diuresis. The signaling pathway for many loop diuretics involves the modulation of the WNK-SPAK/OSR1 kinase cascade, which regulates the phosphorylation and activity of NKCC1. It is presumed that the active metabolite of Muzolimine follows a similar pathway.
Signaling Pathway of Na-K-2Cl Cotransporter Regulation
Caption: General signaling pathway for loop diuretic inhibition of the Na-K-2Cl cotransporter.
Data Presentation
The following table summarizes the quantitative data on the inhibition of the Na-K-2Cl cotransporter in MDCK cells by the active metabolite of Muzolimine, as derived from preclinical studies. The data was obtained by treating rats with Muzolimine and then applying the diluted urine to the MDCK cells.
| Treatment Group | Time Point | % Inhibition of Na-K-2Cl Cotransport | Reference |
| Urine from Muzolimine-treated rats (50 µmol/kg) | 15 minutes | 42% | [1] |
| Urine from Muzolimine-treated rats (50 µmol/kg) | 60 minutes | 49% | [1] |
Experimental Protocols
MDCK Cell Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of Muzolimine's Active Metabolite
As Muzolimine is a prodrug, its active metabolite is required for in vitro assays. The primary method described in the literature involves in vivo generation:
-
Administer Muzolimine (e.g., 50 µmol/kg, intravenously) to a laboratory animal (e.g., rat).
-
Collect urine at specified time points (e.g., 15 and 60 minutes post-injection).
-
Centrifuge the urine to remove any precipitates.
-
The supernatant, containing the active metabolite, can then be diluted (e.g., 1:100) in an appropriate assay buffer for application to the MDCK cells.[1]
⁸⁶Rb Influx Assay for Na-K-2Cl Cotransporter Activity
This assay measures the activity of the Na-K-2Cl cotransporter by quantifying the uptake of ⁸⁶Rb, a potassium analog.
Materials:
-
MDCK cells cultured to confluence in 24-well plates.
-
Assay Buffer: (e.g., 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, pH 7.4).
-
Wash Buffer: Ice-cold Assay Buffer without ⁸⁶Rb.
-
⁸⁶RbCl (radioisotope).
-
Ouabain (to inhibit Na⁺/K⁺-ATPase).
-
Bumetanide (a known potent inhibitor of Na-K-2Cl cotransporter, used as a positive control).
-
Diluted urine from Muzolimine-treated animals.
-
Scintillation counter.
Protocol:
-
Cell Seeding: Seed MDCK cells in 24-well plates and grow to confluence.
-
Pre-incubation:
-
Wash the cell monolayers twice with pre-warmed Assay Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C in Assay Buffer containing 0.5 mM ouabain to inhibit the Na⁺/K⁺-ATPase.[1]
-
-
Treatment:
-
Aspirate the pre-incubation buffer.
-
Add the Assay Buffer containing ouabain and the respective treatments:
-
Vehicle control (diluted urine from a control animal).
-
Positive control (e.g., 10 µM Bumetanide).
-
Test compound (diluted urine from Muzolimine-treated animals at various time points).
-
-
Incubate for the desired time (e.g., 15 minutes).
-
-
⁸⁶Rb Influx:
-
To initiate the influx, add ⁸⁶RbCl to each well to a final activity of 1-2 µCi/mL.
-
Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of ⁸⁶Rb uptake.
-
-
Termination of Influx:
-
Rapidly aspirate the radioactive medium.
-
Wash the cells three times with ice-cold Wash Buffer to remove extracellular ⁸⁶Rb.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well (e.g., with 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the ⁸⁶Rb uptake.
-
The Na-K-2Cl cotransporter-mediated influx is calculated as the difference between the ouabain-insensitive influx (vehicle control) and the influx in the presence of a saturating concentration of bumetanide.
-
Calculate the percentage inhibition by the Muzolimine metabolite relative to the vehicle control.
-
Experimental Workflow
Caption: Workflow for the Muzolimine in vitro assay using MDCK cells.
References
Application Notes and Protocols for Studying Muzolimine in Isolated Renal Tubules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols for investigating the effects of the loop diuretic Muzolimine on isolated renal tubules. Muzolimine, a pyrazole derivative, acts as a prodrug, with its active metabolite targeting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb (TAL) of the loop of Henle. This document outlines detailed methodologies for isolating and perfusing renal tubules, assessing ion transport, and performing electrophysiological measurements to characterize the mechanism of action of Muzolimine.
Mechanism of Action
Muzolimine exerts its diuretic effect after being metabolized into an active form, which is then secreted into the tubular lumen via a probenecid-sensitive organic acid pathway.[1] This active metabolite inhibits the Na-K-2Cl cotransporter on the apical membrane of TAL cells, thereby reducing the reabsorption of sodium, potassium, and chloride ions.[2] This inhibition diminishes the lumen-positive transepithelial potential, which in turn reduces the driving force for the paracellular reabsorption of cations like calcium and magnesium.
Key Experimental Protocols
To elucidate the effects of Muzolimine on renal tubule function, a series of in vitro and ex vivo experiments can be performed. The following protocols are foundational for such investigations.
Isolation and In Vitro Perfusion of Renal Tubules (Burg's Method)
This technique allows for the direct study of specific nephron segments in a controlled environment, eliminating systemic influences.[3][4]
Objective: To isolate and perfuse a single thick ascending limb (TAL) segment to study the direct effects of Muzolimine's active metabolite.
Materials:
-
Rabbit kidneys
-
Stereomicroscope
-
Fine forceps and needles for dissection
-
Perfusion chamber and pipettes
-
Krebs-Henseleit solution (or similar physiological saline)
-
Muzolimine active metabolite (or urine from Muzolimine-treated animals)
Protocol:
-
Kidney Preparation: Humanely euthanize a rabbit and rapidly remove the kidneys. Place them in ice-cold Krebs-Henseleit solution.
-
Tissue Slicing: Cut coronal slices of the kidney (approximately 1 mm thick).
-
Tubule Dissection: Under a stereomicroscope, identify and dissect individual TAL segments from the corticomedullary junction using fine forceps and needles. The TAL can be identified by its characteristic appearance.
-
Tubule Perfusion Setup: Transfer the isolated tubule to a perfusion chamber containing Krebs-Henseleit solution. Mount the tubule between two concentric glass pipettes. The inner perfusion pipette is advanced into the tubule lumen, while the outer holding pipette secures the tubule. The other end of the tubule is held by a collecting pipette.
-
Perfusion: Perfuse the tubule lumen with a control physiological solution. The bath is also filled with a similar solution.
-
Experimental Maneuver: After a baseline measurement period, add the active metabolite of Muzolimine to the luminal perfusate. If using urine from treated animals, it should be diluted in the perfusate.[1]
-
Data Collection: Collect the perfused fluid from the collecting pipette to measure flow rate and ion concentrations. Transepithelial voltage can be measured using electrodes placed in the luminal and bath solutions.
Perfusion Solution Composition (Krebs-Henseleit Type):
| Component | Concentration (mmol/L) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.52 |
| MgSO₄ | 1.64 |
| NaHCO₃ | 24.88 |
| KH₂PO₄ | 1.18 |
| Glucose | 5.55 |
| Aeration | 95% O₂ / 5% CO₂ |
| pH | 7.4 |
Note: The composition can be adjusted based on specific experimental needs.
Na-K-2Cl Cotransporter Activity Assay (⁸⁶Rb⁺ Influx)
This assay provides a quantitative measure of the Na-K-2Cl cotransporter activity, as Rubidium-86 (⁸⁶Rb⁺) is transported as a potassium congener.
Objective: To quantify the inhibitory effect of Muzolimine's active metabolite on NKCC2 activity in cultured renal cells (e.g., MDCK) or isolated tubule preparations.
Materials:
-
Cultured renal cells (e.g., Madin-Darby Canine Kidney - MDCK cells) or isolated TAL segments
-
⁸⁶RbCl (radioisotope)
-
Ouabain (to inhibit Na⁺/K⁺-ATPase)
-
Bumetanide (as a positive control for NKCC2 inhibition)
-
Muzolimine active metabolite
-
Scintillation counter
Protocol:
-
Cell Preparation: Culture MDCK cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with a pre-incubation buffer. To isolate the activity of the Na-K-2Cl cotransporter, include ouabain (0.5 mM) in the buffer to inhibit the Na⁺/K⁺-ATPase.
-
Initiation of Influx: Add the influx buffer containing ⁸⁶Rb⁺ and the experimental compounds (Muzolimine active metabolite, bumetanide, or vehicle control).
-
Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Termination of Influx: Rapidly wash the cells with ice-cold stop solution to remove extracellular ⁸⁶Rb⁺.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of ⁸⁶Rb⁺ influx and express the inhibition by Muzolimine as a percentage of the control.
Electrophysiological Measurement of Transepithelial Voltage
Changes in the transepithelial voltage across the TAL are indicative of alterations in ion transport.
Objective: To measure the effect of Muzolimine's active metabolite on the lumen-positive transepithelial voltage in the isolated perfused TAL.
Materials:
-
Isolated perfused TAL setup (as described in Protocol 1)
-
Ag/AgCl electrodes
-
High-impedance electrometer
Protocol:
-
Set up the isolated perfused TAL as described previously.
-
Place a measuring electrode in the luminal perfusion pipette and a reference electrode in the bath solution.
-
Record the stable baseline transepithelial voltage.
-
Introduce Muzolimine's active metabolite into the luminal perfusate.
-
Continuously record the transepithelial voltage to observe any changes. Inhibition of the Na-K-2Cl cotransporter is expected to decrease the lumen-positive potential.
Data Presentation
Table 1: Effect of Urine from Muzolimine-Treated Rats on Na-K-2Cl Cotransport in MDCK Cells
| Treatment Group (in vivo) | Time Post-Injection (minutes) | % Inhibition of ⁸⁶Rb⁺ Influx (in vitro) |
| Muzolimine (50 µmol/kg) | 15 | 42% |
| 60 | 49% | |
| Piretanide (27 µmol/kg) | 15 | 72% |
| 45 | 41% |
Data adapted from a study on the mechanism of action of Muzolimine.
Table 2: Effects of Muzolimine on Ion Activities and Membrane Potential in the Late Distal Tubule
| Parameter | Control Value (Mean ± SEM) | Value after Muzolimine (Mean ± SEM) |
| Basolateral Membrane Potential | - | Depolarized by ~30 mV |
| Intracellular Cl⁻ Activity | 7.5 ± 0.5 mM | 14.5 ± 2.6 mM |
| Luminal Cl⁻ Activity | 12.4 ± 1.5 mM | 22.3 ± 2.5 mM |
Data from a study on the effects of Muzolimine on the late distal tubule of Necturus kidney.[5]
Visualizations
References
- 1. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolated perfused tubule. Introduction: background and development of microperfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Muzolimine's Diuretic Effect in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muzolimine is a high-ceiling loop diuretic that distinguishes itself from other drugs in its class through its unique chemical structure and prolonged duration of action.[1] It functions as a prodrug, with its active metabolite responsible for its diuretic effect.[1] These application notes provide a comprehensive guide to utilizing rat models for the in vivo investigation of Muzolimine's diuretic properties, focusing on its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
Muzolimine exerts its diuretic effect after being metabolized into an active form. This active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive organic acid pathway.[1] In the thick ascending limb of the Loop of Henle, the active metabolite of Muzolimine inhibits the Na+/K+/2Cl- cotransporter (NKCC2).[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these electrolytes in the tubular fluid leads to an osmotic retention of water, resulting in a significant increase in urine output (diuresis) and excretion of sodium (natriuresis).[2] Notably, the onset of Muzolimine's diuretic effect is slower and more prolonged compared to other loop diuretics like piretanide.[1]
Data Presentation
The following tables provide a template for presenting quantitative data from in vivo studies of Muzolimine in rats. The data presented here is illustrative and based on the expected outcomes from the literature. Researchers should replace this with their own experimental data.
Table 1: Effect of Intravenous Muzolimine on Cumulative Urine Volume in Rats
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL) at 6 hours (Mean ± SEM) |
| Vehicle Control (Saline) | - | 3.5 ± 0.4 |
| Muzolimine | 10 | 7.8 ± 0.6 |
| Muzolimine | 20 | 12.5 ± 0.9** |
| Muzolimine | 40 | 16.2 ± 1.1 |
| Furosemide (Reference) | 10 | 15.5 ± 1.0 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Table 2: Effect of Intravenous Muzolimine on Urinary Electrolyte Excretion in Rats over 6 hours
| Treatment Group | Dose (mg/kg) | Sodium (Na+) (mEq/L) | Potassium (K+) (mEq/L) | Chloride (Cl-) (mEq/L) |
| Vehicle Control (Saline) | - | 85 ± 5 | 40 ± 3 | 120 ± 7 |
| Muzolimine | 10 | 130 ± 8 | 45 ± 4 | 165 ± 9 |
| Muzolimine | 20 | 165 ± 10 | 50 ± 5 | 200 ± 11 |
| Muzolimine | 40 | 190 ± 12 | 55 ± 6 | 230 ± 13 |
| Furosemide (Reference) | 10 | 185 ± 11 | 60 ± 7 | 225 ± 12 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Experimental Protocols
This section details the methodology for assessing the diuretic effect of Muzolimine in a rat model.
Protocol 1: Evaluation of Diuretic Activity in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing 200-250g.
-
House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Animal Preparation:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.
-
On the day of the experiment, weigh each rat and record its body weight.
3. Experimental Groups (n=6 per group):
-
Group I (Vehicle Control): Administer normal saline (0.9% NaCl).
-
Group II (Muzolimine - Low Dose): Administer Muzolimine at a low dose (e.g., 10 mg/kg).
-
Group III (Muzolimine - Medium Dose): Administer Muzolimine at a medium dose (e.g., 20 mg/kg).
-
Group IV (Muzolimine - High Dose): Administer Muzolimine at a high dose (e.g., 40 mg/kg).
-
Group V (Reference Diuretic): Administer a standard loop diuretic like Furosemide (e.g., 10 mg/kg).
4. Drug Preparation and Administration:
-
Prepare Muzolimine and Furosemide solutions in a suitable vehicle (e.g., normal saline with a small amount of a solubilizing agent if necessary). The final volume for administration should be consistent across all groups.
-
Administer the respective treatments via intravenous (i.v.) injection into the tail vein.
5. Urine Collection:
-
Immediately after administration, place each rat in an individual metabolic cage designed for the separate collection of urine and feces.
-
Do not provide food or water to the animals during the urine collection period.
-
Collect urine for a specified period, typically 6 to 24 hours. Measure the cumulative urine volume at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours).
6. Data Analysis:
-
Measure the total volume of urine collected for each rat.
-
Analyze urine samples for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.
Protocol 2: Investigating the Mechanism of Action with Probenecid
To confirm the role of organic anion transporters in the secretion of Muzolimine's active metabolite, a study involving the co-administration of Probenecid can be conducted.
1. Experimental Groups (n=6 per group):
-
Group I (Vehicle Control): Administer normal saline.
-
Group II (Muzolimine): Administer Muzolimine at an effective dose (e.g., 20 mg/kg).
-
Group III (Probenecid + Muzolimine): Administer Probenecid (e.g., 100 µmol/kg, i.v.) 30 minutes prior to the administration of Muzolimine (20 mg/kg).
-
Group IV (Probenecid alone): Administer Probenecid alone.
2. Procedure:
-
Follow the same procedure for animal preparation, drug administration, and urine collection as described in Protocol 1.
3. Expected Outcome:
-
The diuretic and natriuretic effects of Muzolimine are expected to be significantly attenuated in the group pre-treated with Probenecid, providing evidence for the involvement of organic anion transporters in its mechanism of action.[1]
Troubleshooting and Considerations
-
Animal Stress: Ensure proper handling and acclimatization of the rats to minimize stress, which can affect urine output.
-
Dehydration: The 18-hour fasting period is crucial for standardizing the hydration state of the animals. Ensure free access to water during this period.
-
Metabolic Cages: Ensure the metabolic cages are functioning correctly to allow for the clean separation of urine and feces, preventing contamination of the urine samples.
-
Solubility of Muzolimine: Muzolimine may require a specific vehicle for solubilization. Ensure the vehicle used is inert and does not have any diuretic or anti-diuretic properties.
-
Route of Administration: Intravenous administration provides rapid and complete bioavailability. If other routes are used (e.g., oral), the pharmacokinetic profile of Muzolimine should be considered.
By following these detailed application notes and protocols, researchers can effectively utilize rat models to conduct robust in vivo studies on the diuretic effect of Muzolimine, contributing to a deeper understanding of its pharmacological properties.
References
Application Notes and Protocols for the Analytical Detection of Muzolimine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muzolimine is a diuretic agent previously used in the treatment of hypertension and edema. Due to its unique chemical structure and metabolic profile, robust analytical methods are essential for its detection and quantification in biological matrices. This document provides detailed application notes and example protocols for the analysis of muzolimine and its primary metabolites using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry. The major metabolites of muzolimine that have been identified include N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone, 3,4-dichloroacetophenone, 3,4-dichloromandelic acid, and 3,4-dichlorobenzoic acid.[1]
Accurate and sensitive quantification of muzolimine and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The following protocols are provided as detailed examples and may require optimization for specific laboratory conditions and instrumentation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of muzolimine and its metabolites based on typical performance characteristics of similar analytical methods for small molecule drugs in biological fluids.
| Analyte | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (RSD %) |
| Muzolimine | HPLC-MS/MS | Plasma | 1 - 1000 | 1 | 85 - 105 | < 15 |
| Urine | 5 - 2000 | 5 | 80 - 110 | < 15 | ||
| N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone | HPLC-MS/MS | Urine | 10 - 2500 | 10 | 75 - 105 | < 15 |
| 3,4-dichloroacetophenone | GC-MS | Plasma | 2 - 500 | 2 | 90 - 110 | < 10 |
| 3,4-dichloromandelic acid | HPLC-MS/MS | Urine | 5 - 1000 | 5 | 80 - 115 | < 15 |
| 3,4-dichlorobenzoic acid | HPLC-MS/MS | Urine | 5 - 1000 | 5 | 85 - 110 | < 15 |
Experimental Protocols
Protocol 1: Analysis of Muzolimine and its Metabolites in Human Plasma by HPLC-MS/MS
This protocol describes a method for the simultaneous quantification of muzolimine and its polar metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following a solid-phase extraction (SPE) sample preparation.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Human plasma (K2EDTA)
-
Muzolimine and metabolite reference standards
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Mixed-mode polymeric SPE cartridges (e.g., Oasis MAX or similar)
-
-
Procedure:
-
Spike 500 µL of plasma with the internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: (To be determined by infusion of individual standards)
-
Muzolimine: m/z [M+H]+ → fragment ions
-
Metabolites: m/z [M+H]+ → fragment ions
-
Internal Standard: m/z [M+H]+ → fragment ions
-
-
Workflow Diagram for HPLC-MS/MS Analysis of Muzolimine in Plasma
Caption: Workflow for Muzolimine Analysis in Plasma by HPLC-MS/MS.
Protocol 2: Analysis of Muzolimine and its Metabolites in Human Urine by GC-MS
This protocol provides a method for the determination of muzolimine and its less polar metabolite, 3,4-dichloroacetophenone, in human urine using gas chromatography-mass spectrometry (GC-MS) after liquid-liquid extraction (LLE) and derivatization.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Materials:
-
Human urine
-
Muzolimine and 3,4-dichloroacetophenone reference standards
-
Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine (GC grade)
-
-
Procedure:
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Adjust the pH of the urine to ~9.0 with 1 M NaOH.
-
Add 5 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to perform derivatization.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer with an electron ionization (EI) source
-
-
GC Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
SIM Ions: (To be determined from the mass spectra of the derivatized standards)
-
Derivatized Muzolimine: Target and qualifier ions
-
3,4-dichloroacetophenone: Target and qualifier ions
-
Derivatized Internal Standard: Target and qualifier ions
-
-
Workflow Diagram for GC-MS Analysis of Muzolimine in Urine
Caption: Workflow for Muzolimine Analysis in Urine by GC-MS.
Disclaimer
The experimental protocols and quantitative data presented in this document are intended as illustrative examples for research and development purposes. These methods have been constructed based on established analytical principles for similar compounds. It is essential for users to perform their own method development and validation to ensure the accuracy, precision, and reliability of the results for their specific application and instrumentation. Adherence to regulatory guidelines for bioanalytical method validation is strongly recommended.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Muzolimine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Muzolimine in bulk drug substance and pharmaceutical formulations. The method is developed for accuracy, precision, and high-throughput analysis, making it suitable for quality control and research applications. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters according to ICH guidelines.
Introduction
Muzolimine is a high-ceiling loop diuretic belonging to the pyrazole class of compounds.[1] It was previously used in the treatment of hypertension and edema.[1] Accurate and precise analytical methods are crucial for the quality control of Muzolimine in pharmaceutical products and for research purposes. This application note provides a detailed HPLC method for the determination of Muzolimine.
Chemical Structure of Muzolimine:
-
Molecular Formula: C₁₁H₁₁Cl₂N₃O[2]
-
Molecular Weight: 272.13 g/mol [2]
-
IUPAC Name: 5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one[3]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid, analytical grade.
-
Muzolimine Reference Standard: Of known purity.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Table 1: Optimized Chromatographic Conditions
Experimental Protocols
Preparation of Solutions
1. Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
2. Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Degas the mobile phase before use.
3. Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Muzolimine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Sample Preparation
1. For Bulk Drug Substance: Accurately weigh about 10 mg of the Muzolimine bulk drug and prepare a 100 µg/mL solution in the same manner as the standard stock solution. Further dilute to a suitable concentration within the calibration range.
2. For Pharmaceutical Formulations (e.g., Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of Muzolimine and transfer it to a 100 mL volumetric flask. c. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. d. Dilute to volume with the mobile phase and mix well. e. Filter a portion of the solution through a 0.45 µm syringe filter. f. Dilute the filtrate with the mobile phase to a final concentration within the linear range of the method.
References
Application Notes and Protocols for the Identification of Muzolimine Metabolites using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muzolimine is a high-ceiling loop diuretic that has been utilized in the management of edema and hypertension. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for the identification and quantification of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the identification of Muzolimine metabolites using advanced mass spectrometry techniques.
Metabolic Profile of Muzolimine
Muzolimine acts as a prodrug, undergoing metabolic transformation to exert its diuretic effect. The primary metabolic pathways involve cleavage of the C-N1 bond of the pyrazoline ring. The major identified metabolites of Muzolimine in various species, including humans, are:
-
N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone: The major urinary metabolite.
-
3,4-dichloroacetophenone
-
3,4-dichloromandelic acid
-
3,4-dichlorobenzoic acid
-
3-amino-2-pyrazoline-5-one
These metabolites are formed through both in vivo and in vitro processes, with hepatic microsomal preparations demonstrating the cleavage of the parent compound.
Quantitative Analysis of Muzolimine Metabolites
While specific quantitative data for Muzolimine metabolites is not extensively available in recent literature, the following table provides a representative summary of expected quantitative parameters for a validated LC-MS/MS method, based on typical assays for small molecule drug metabolites in biological fluids.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Muzolimine | Plasma | 1 | 1000 | <15% | ±15% |
| N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone | Urine | 5 | 2000 | <15% | ±15% |
| 3,4-dichloroacetophenone | Urine | 2 | 1500 | <15% | ±15% |
| 3,4-dichloromandelic acid | Urine | 10 | 5000 | <15% | ±15% |
| 3,4-dichlorobenzoic acid | Urine | 10 | 5000 | <15% | ±15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. This data is representative and should be established for each specific assay.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of Muzolimine and its metabolites in biological samples.
Protocol 1: Sample Preparation from Human Urine
This protocol describes a "dilute-and-shoot" method, a straightforward approach for urine samples.
Materials:
-
Human urine samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a solution containing 50:50 (v/v) methanol:acetonitrile and the internal standard at a known concentration.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate any remaining proteins.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Human Plasma
This protocol utilizes protein precipitation, a common and effective method for plasma sample cleanup.
Materials:
-
Human plasma samples (collected in EDTA tubes)
-
Cold acetonitrile (LC-MS grade) with 0.1% formic acid
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice to room temperature.
-
In a pre-chilled microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides representative conditions for the chromatographic separation and mass spectrometric detection of Muzolimine and its metabolites.
Liquid Chromatography (LC) Conditions:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive and negative ion modes
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions (Representative): Specific precursor and product ions should be optimized by direct infusion of analytical standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Muzolimine | [M+H]+ | To be determined | To be determined |
| N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone | [M+H]+ | To be determined | To be determined |
| 3,4-dichloroacetophenone | [M+H]+ | To be determined | To be determined |
| 3,4-dichloromandelic acid | [M-H]- | To be determined | To be determined |
| 3,4-dichlorobenzoic acid | [M-H]- | To be determined | *To be |
Determining the Dose-Response Curve of Muzolimine in Cell Culture
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muzolimine is a pyrazolone derivative and a high-ceiling loop diuretic.[1] Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter, predominantly in the thick ascending limb of the Loop of Henle.[2] While its diuretic properties are well-documented, understanding its dose-dependent effects on cell viability and proliferation in vitro is crucial for elucidating its broader pharmacological profile and potential off-target effects. This document provides a detailed protocol for determining the dose-response curve of Muzolimine in a cell culture setting using the MTT assay, a reliable method for assessing cell viability.
Principle
The dose-response curve is a fundamental tool in pharmacology to characterize the relationship between the concentration of a drug and its effect on a biological system. In this context, we will assess the cytotoxic or anti-proliferative effects of Muzolimine on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to a range of Muzolimine concentrations, we can determine the concentration at which the drug exerts a specific level of effect, most notably the half-maximal inhibitory concentration (IC50).
Data Presentation
Quantitative data from the dose-response experiment should be meticulously recorded and organized. The following tables provide a template for clear data presentation and comparison.
Table 1: Raw Absorbance Data from MTT Assay
| Muzolimine Conc. (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Table 2: Calculation of Percent Viability and IC50
| Muzolimine Conc. (µM) | Mean Absorbance | Percent Viability (%) | Log(Concentration) |
| 0 (Vehicle Control) | 100 | - | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 | |||
| Calculated IC50 (µM) |
Percent Viability is calculated as: (Mean Absorbance of Sample / Mean Absorbance of Vehicle Control) x 100
Experimental Protocols
Materials and Reagents
-
Selected cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Muzolimine stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for determining the dose-response of Muzolimine.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Muzolimine Treatment:
-
Prepare a series of Muzolimine dilutions in complete medium from the stock solution. A suggested range of final concentrations is 0.1, 1, 10, 50, 100, 200, and 500 µM.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest Muzolimine concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective Muzolimine dilutions or vehicle control to each well (in triplicate).
-
Incubate the plate for 48 hours (or a desired exposure time) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium with MTT and DMSO but no cells) from all readings.
-
Calculate the mean absorbance and standard deviation for each concentration.
-
Determine the percent cell viability for each Muzolimine concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Muzolimine concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable software with non-linear regression analysis (sigmoidal dose-response curve).
-
Proposed Signaling Pathway
While the primary target of Muzolimine is the Na+-K+-2Cl- cotransporter, inhibition of this crucial ion transporter can induce cellular stress, potentially activating downstream signaling pathways. Based on studies of cellular responses to ion transport inhibition and osmotic stress, a plausible signaling cascade involves the activation of stress-activated protein kinases (SAPK), such as JNK and p38.[3]
Caption: Proposed signaling cascade following Muzolimine-mediated ion transporter inhibition.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response curve of Muzolimine in a cell culture model. The provided methodologies and data presentation templates will enable researchers to accurately assess the cytotoxic and anti-proliferative effects of Muzolimine. The proposed signaling pathway offers a testable hypothesis for investigating the broader cellular mechanisms of action of this compound beyond its primary diuretic function. Further studies, such as Western blotting for phosphorylated JNK and p38, would be necessary to validate this proposed pathway.
References
- 1. Demonstration of action of muzolimine on the serosal side of Henle's loop cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purinergic inhibition of Na+,K+,Cl− cotransport in C11-MDCK cells: Role of stress-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Muzolimine Stock Solution: A Detailed Guide for Researchers
Application Notes and Protocols for the Preparation and Use of Muzolimine in Drug Development and Scientific Research
Abstract
Muzolimine, a pyrazole diuretic, is a potent inhibitor of the Na-K-Cl cotransporter, primarily in the thick ascending limb of the loop of Henle. Its activity as a high-ceiling loop diuretic has made it a subject of interest in cardiovascular and renal research. Proper preparation and storage of Muzolimine stock solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of Muzolimine stock solutions in Dimethyl Sulfoxide (DMSO), information on its stability, and an overview of its primary mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for the preparation and storage of Muzolimine stock solutions.
Table 1: Physicochemical Properties of Muzolimine
| Property | Value |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O |
| Molecular Weight | 272.13 g/mol |
| Appearance | Solid |
| Color | Light yellow to yellow |
Table 2: Solubility and Recommended Storage of Muzolimine in DMSO
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (367.47 mM) | [1] |
| Powder Storage | -20°C for 3 years, 4°C for 2 years | [1] |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] |
Note: It is recommended to use freshly opened, hygroscopic DMSO for the best solubility results. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Muzolimine Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of Muzolimine in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro and in vivo experiments.
Materials:
-
Muzolimine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Environment: Perform all steps under a sterile laminar flow hood to prevent microbial contamination, especially if the stock solution is intended for cell culture experiments.
-
Weighing Muzolimine: Accurately weigh 27.21 mg of Muzolimine powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Muzolimine powder.
-
Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the Muzolimine is completely dissolved. If necessary, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the 100 mM stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration DMSO stock solution to a final working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM Muzolimine stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine Final Concentration: Decide on the final concentration of Muzolimine required for your experiment (e.g., 10 µM, 50 µM, 100 µM).
-
Calculate Dilution: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in the total volume of your cell culture medium.
-
Example for a 10 µM working solution in 10 mL of media:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (10 µM x 10,000 µL) / 100,000 µM = 1 µL
-
-
-
Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution of the 100 mM stock in sterile cell culture medium. For example, dilute 1 µL of the 100 mM stock into 99 µL of medium to create a 1 mM intermediate stock.
-
Use the intermediate stock to prepare the final working concentrations.
-
-
Final Dilution: Add the calculated volume of the Muzolimine stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing and to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with a concentration of ≤0.1% being ideal for most cell lines to avoid toxic effects.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of Muzolimine used.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
Visualizations
Caption: Workflow for Muzolimine Stock and Working Solution Preparation.
Caption: Inhibition of the Na-K-Cl Cotransporter by Muzolimine's Active Metabolite.
Mechanism of Action
Muzolimine functions as a prodrug, meaning it is converted into its active form within the body.[2] This active metabolite then exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2] The inhibition of this cotransporter blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This reduction in ion reabsorption leads to an increase in the excretion of water, sodium, and chloride, resulting in diuresis.[2] Unlike some other loop diuretics, the active metabolite of muzolimine is thought to act from the serosal (blood) side of the tubule cells.[3]
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of action of muzolimine on the serosal side of Henle's loop cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cytotoxic Effects of Muzolimine on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of Muzolimine, a pyrazole diuretic, on cell viability. These guidelines are intended to assist researchers in the systematic evaluation of Muzolimine's potential impact on various cell lines, a critical step in preclinical drug safety assessment and mechanism of action studies.
Introduction to Muzolimine and Cytotoxicity Assessment
Muzolimine is a diuretic compound that has been used in the treatment of hypertension. Its primary mechanism of action involves the inhibition of the Na+-K+-Cl- cotransporter in the loop of Henle, leading to increased excretion of salt and water. While its diuretic effects are well-documented, a thorough in vitro evaluation of its potential cytotoxicity is essential to understand its complete pharmacological profile.
Cytotoxicity assays are fundamental tools in drug development to screen for compounds that may cause cellular damage or death.[1][2][3] These assays measure various cellular parameters, including membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).[1][4] This document outlines three commonly employed cytotoxicity assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. The following tables are templates illustrating how to structure quantitative data obtained from the described cytotoxicity assays when evaluating the effects of Muzolimine.
Table 1: Effect of Muzolimine on Cell Viability as Determined by MTT Assay
| Cell Line | Muzolimine Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| HEK293 | 0 (Control) | 24 | 100 ± 4.5 |
| 10 | 24 | 98.2 ± 5.1 | |
| 50 | 24 | 91.5 ± 6.3 | |
| 100 | 24 | 75.8 ± 7.2 | |
| 250 | 24 | 52.1 ± 8.9 | |
| 500 | 24 | 28.4 ± 5.5 | |
| HepG2 | 0 (Control) | 48 | 100 ± 3.8 |
| 10 | 48 | 99.1 ± 4.2 | |
| 50 | 48 | 94.3 ± 5.0 | |
| 100 | 48 | 82.6 ± 6.8 | |
| 250 | 48 | 61.7 ± 7.5 | |
| 500 | 48 | 35.9 ± 6.1 |
Table 2: Assessment of Muzolimine-Induced Cytotoxicity by LDH Release Assay
| Cell Line | Muzolimine Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| MDCK | 0 (Control) | 24 | 5.2 ± 1.1 |
| 10 | 24 | 6.1 ± 1.5 | |
| 50 | 24 | 12.8 ± 2.3 | |
| 100 | 24 | 25.4 ± 3.1 | |
| 250 | 24 | 48.9 ± 4.5 | |
| 500 | 24 | 72.3 ± 5.8 |
Table 3: Quantification of Apoptosis and Necrosis by Annexin V/PI Staining
| Cell Line | Muzolimine Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Jurkat | 0 (Control) | 48 | 3.1 ± 0.8 | 2.5 ± 0.5 | 94.4 ± 1.2 |
| 100 | 48 | 15.7 ± 2.1 | 8.9 ± 1.5 | 75.4 ± 3.5 | |
| 250 | 48 | 35.2 ± 3.5 | 18.6 ± 2.8 | 46.2 ± 5.1 | |
| 500 | 48 | 52.8 ± 4.2 | 29.3 ± 3.9 | 17.9 ± 4.8 |
Experimental Protocols
The following are detailed protocols for conducting the three key cytotoxicity assays to evaluate the effects of Muzolimine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Cell culture medium
-
96-well tissue culture plates
-
Muzolimine stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Muzolimine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Muzolimine. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, which is a hallmark of necrosis.[10]
Materials:
-
Cell culture medium
-
96-well tissue culture plates
-
Muzolimine stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit). % Cytotoxicity = ((Absorbance of treated cells - Absorbance of control) / (Absorbance of maximum release - Absorbance of control)) x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Muzolimine stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Muzolimine as previously described.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations: Diagrams and Workflows
Visual representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in cytotoxicity assessment.
References
- 1. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 4. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. praxilabs.com [praxilabs.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Electrophysiological Studies of Muzolimine's Effect on Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muzolimine is a high-ceiling loop diuretic that has been used in the treatment of hypertension and edema.[1][2] Unlike conventional loop diuretics, Muzolimine is a prodrug, meaning it is converted into its active form within the body.[1][3] The primary mechanism of action of its active metabolite is the inhibition of the Na+-K+-Cl- cotransporter (NKCC), predominantly the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[1][4][5] This inhibition leads to a reduction in the reabsorption of sodium, chloride, and potassium ions, resulting in diuresis.[6][7]
While the primary target of Muzolimine's active metabolite is a cotransporter, electrophysiological techniques such as patch-clamp can be adapted to study its effects on the electrogenic properties of NKCC and potentially uncover any off-target effects on other ion channels. These application notes provide a summary of the known effects of Muzolimine on ion transport and offer detailed protocols for investigating these effects using electrophysiological methods.
Data Presentation: Quantitative Effects of Muzolimine on Na+-K+-Cl- Cotransport
Direct electrophysiological studies on Muzolimine's effect on ion channels are not extensively reported in the literature. The primary quantitative data available comes from ion flux assays measuring the activity of the Na+-K+-Cl- cotransporter.
| Compound | Target | Cell Type | Assay Method | Concentration | Effect | Reference |
| Active Metabolite of Muzolimine | Na+-K+-Cl- Cotransporter | MDCK (Madin-Darby Canine Kidney) Cells | 86Rb Influx Assay | Urine from rats treated with 50 µmol/kg Muzolimine | 42% inhibition at 15 min, 49% inhibition at 60 min | [1] |
| Muzolimine (inactive prodrug) | Na+-K+-Cl- Cotransport | Human Red Blood Cells | Furosemide-sensitive, ouabain-insensitive Na+ extrusion | Not specified | 1/13th the inhibitory activity of furosemide, with only 50% maximal inhibition | [8] |
Signaling Pathways and Mechanisms
The established mechanism of action for Muzolimine involves its conversion to an active metabolite, which then inhibits the Na+-K+-Cl- cotransporter.
Caption: Proposed mechanism of action for Muzolimine.
Experimental Protocols
As direct electrophysiological data for Muzolimine is limited, the following are proposed protocols for studying the effect of its active metabolite on the Na+-K+-Cl- cotransporter (NKCC) using whole-cell patch-clamp electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recording of NKCC Activity
This protocol is designed to measure the current generated by the electrogenic activity of NKCC.
1. Cell Preparation:
-
Culture cells expressing the target NKCC isoform (e.g., HEK293 cells stably expressing human NKCC2, or primary cultures of thick ascending limb cells).
-
Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
2. Solutions:
| Solution Type | Composition |
| External Solution (in mM) | 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH) |
| Pipette (Internal) Solution (in mM) | 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH) |
| Test Compound | Active metabolite of Muzolimine (if available) or urine from Muzolimine-treated animals. Prepare stock solutions and dilute to final concentrations in the external solution. |
3. Electrophysiological Recording:
-
Place the coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -70 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit membrane currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the chamber with the external solution containing the desired concentration of Muzolimine's active metabolite.
-
Record currents in the presence of the compound until a steady-state effect is observed.
-
To isolate NKCC-mediated currents, perform experiments in the presence and absence of a known NKCC inhibitor like bumetanide or furosemide. The difference current represents the NKCC activity.
4. Data Analysis:
-
Measure the current amplitude at specific voltages before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.
Caption: Experimental workflow for electrophysiological analysis of Muzolimine.
Protocol 2: Ion Flux Measurement using 86Rb+
This protocol is a more traditional method for assessing NKCC activity and can be used to corroborate electrophysiological findings.
1. Cell Preparation:
-
Grow cells expressing NKCC in 24-well plates to confluence.
2. Influx Assay:
-
Wash cells with a pre-incubation buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells for 10-15 minutes in the same buffer containing ouabain (to inhibit the Na+/K+-ATPase) and with or without the test compound (Muzolimine's active metabolite).
-
Initiate the influx by adding a buffer containing 86Rb+ (as a tracer for K+) and the respective test compounds.
-
After a defined period (e.g., 2-5 minutes), terminate the influx by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells and measure the incorporated 86Rb+ using a scintillation counter.
-
Determine the bumetanide-sensitive component of 86Rb+ influx to represent NKCC activity.
3. Data Analysis:
-
Calculate the rate of 86Rb+ influx.
-
Determine the percent inhibition of NKCC activity by Muzolimine's active metabolite.
Conclusion
The primary diuretic effect of Muzolimine is mediated by the inhibition of the Na+-K+-Cl- cotransporter by its active metabolite. While direct electrophysiological characterization of Muzolimine's effects on ion channels is not well-documented, the provided protocols offer a robust framework for investigating the electrogenic properties of NKCC and the inhibitory action of Muzolimine's active metabolite. Such studies would be invaluable in further elucidating its detailed mechanism of action and potential effects on other ion transport pathways.
References
- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of muzolimine in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Muzolimine Solubility: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of muzolimine in aqueous buffers and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of muzolimine in aqueous solutions?
Q2: Which factors can influence the solubility of muzolimine?
Several factors can significantly impact the solubility of muzolimine in your experiments:
-
pH of the buffer: As a weak base, muzolimine's solubility will increase as the pH of the solution decreases.
-
Buffer composition and strength: The type of buffer and its ionic strength can influence the solubility.
-
Presence of co-solvents: Organic co-solvents like DMSO are often used to prepare stock solutions. The final concentration of the co-solvent in the aqueous buffer can affect muzolimine's solubility.
-
Temperature: Temperature can affect solubility, although this is compound-specific. Solubility experiments are often conducted at physiologically relevant temperatures, such as 37°C.[1]
-
Presence of other excipients: Other components in a formulation can either enhance or decrease the solubility of the active pharmaceutical ingredient.
Q3: How should I prepare a stock solution of muzolimine?
Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution of muzolimine in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2] A stock concentration of 10-50 mM in 100% DMSO is a common starting point.[3]
Q4: My muzolimine precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds and is often referred to as "solvent shock".[4] Please refer to the troubleshooting section below for detailed guidance on how to address this.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from the well-established shake-flask method to determine the equilibrium solubility of muzolimine in various aqueous buffers.[1]
Materials:
-
Muzolimine powder
-
Aqueous buffers of desired pH (e.g., pH 5.0, 6.8, 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Mechanical shaker or orbital agitator
-
Centrifuge
-
Validated analytical method for muzolimine quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of muzolimine powder to a known volume of the desired aqueous buffer in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[1]
-
After incubation, separate the undissolved solid from the solution by centrifugation.
-
Carefully collect the supernatant and determine the concentration of dissolved muzolimine using a validated analytical method.
-
The pH of the saturated solution should be measured and reported.
Protocol 2: Kinetic Solubility Assay
This protocol provides a higher-throughput method to assess the kinetic solubility of muzolimine, which is particularly useful in early drug discovery.[5]
Materials:
-
Muzolimine stock solution in DMSO
-
Aqueous buffers or PBS
-
96-well microplates
-
Plate shaker
-
Nephelometer or a UV-Vis spectrophotometer plate reader
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the muzolimine DMSO stock solution to each well to achieve a range of final concentrations.
-
Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.
Data Presentation
The following tables provide a template for summarizing your experimental findings.
Table 1: Hypothetical Equilibrium Solubility of Muzolimine at 37°C
| Buffer System | pH | Muzolimine Solubility (µg/mL) |
| Acetate Buffer | 5.0 | 50.2 |
| Phosphate Buffer | 6.8 | 15.8 |
| PBS | 7.4 | 8.5 |
| Borate Buffer | 9.0 | 2.1 |
Table 2: Hypothetical Kinetic Solubility of Muzolimine in PBS (pH 7.4) with Varying DMSO Concentrations
| Final DMSO Concentration (%) | Kinetic Solubility (µM) |
| 0.1 | 12 |
| 0.5 | 25 |
| 1.0 | 48 |
Troubleshooting Guide
Issue 1: Muzolimine powder does not dissolve directly in aqueous buffer.
-
Cause: Muzolimine has low intrinsic aqueous solubility.
-
Solution: Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer.[6]
Issue 2: Precipitation occurs immediately upon diluting the DMSO stock solution into the buffer ("solvent shock").
-
Cause: The rapid change in solvent polarity causes the compound to crash out of solution.
-
Solution:
-
Reduce the final concentration: Your desired concentration may be above the solubility limit in the final buffer.
-
Optimize the dilution method: Add the DMSO stock solution dropwise to the buffer while vortexing or stirring.[4]
-
Use a higher stock concentration: This allows for a smaller volume of DMSO to be added, minimizing the solvent shock effect.[3]
-
Perform a serial dilution: Create an intermediate dilution in a solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.
-
Issue 3: The solution is initially clear but forms a precipitate over time.
-
Cause: The compound may be kinetically soluble but thermodynamically unstable at that concentration, leading to delayed precipitation. This can also be caused by pH shifts in the media over time.[4]
-
Solution:
-
Determine the equilibrium solubility: Work at concentrations below the equilibrium solubility limit for long-term experiments.
-
Use a stronger buffer: If pH shifts are suspected, use a buffer with a higher buffering capacity.[1]
-
Check for temperature effects: Precipitation may occur if the solution is cooled after preparation. Ensure all solutions are maintained at the experimental temperature.
-
Issue 4: Inconsistent solubility results between experiments.
-
Cause: Several factors could contribute to this, including variations in buffer preparation, temperature, and the age of the DMSO stock.
-
Solution:
-
Standardize protocols: Ensure consistent buffer preparation, pH measurement, and experimental temperature.
-
Use fresh DMSO: DMSO is hygroscopic; water absorption can affect its solvating power. Use high-purity, anhydrous DMSO and prepare fresh stock solutions regularly.[7]
-
Verify compound integrity: Ensure the muzolimine powder has not degraded.
-
Visualizations
Caption: Workflow for determining the equilibrium solubility of muzolimine.
Caption: Troubleshooting decision tree for muzolimine precipitation.
References
Technical Support Center: Optimizing Muzolimine Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Muzolimine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any effect of Muzolimine in my cell-based assay. What could be the reason?
A1: Muzolimine is a prodrug and is largely inactive in its original form in in vitro settings.[1][2] It requires metabolic activation to its active form to exert its inhibitory effect on the Na-K-Cl cotransporter (NKCC). Therefore, applying Muzolimine directly to your cells is unlikely to produce a significant response.
To overcome this, you have two primary options:
-
Use of Metabolically Competent Systems: Incorporate a metabolic activation system, such as liver microsomes or S9 fractions, in your experimental setup to convert Muzolimine to its active metabolite.[3][4]
-
Use of the Active Metabolite: The most direct approach is to use the active metabolite of Muzolimine, N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone, directly in your assay. However, the commercial availability of this specific metabolite may be limited, and chemical synthesis might be required.
Q2: What is the mechanism of action of Muzolimine's active metabolite?
A2: The active metabolite of Muzolimine functions as a loop diuretic by inhibiting the Na-K-Cl cotransporter (NKCC).[1][2] This transporter is responsible for the coupled movement of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane. There are two main isoforms of this cotransporter:
-
NKCC1: Found in various tissues and is involved in processes like cell volume regulation and ion homeostasis.[5][6]
-
NKCC2: Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney, where it plays a crucial role in salt reabsorption.[5][6]
By inhibiting NKCC, the active metabolite of Muzolimine disrupts ion transport, which is the basis of its diuretic effect in vivo and its utility in in vitro studies of ion transport.
Q3: Which cell lines are suitable for in vitro experiments with Muzolimine's active metabolite?
A3: The choice of cell line depends on the specific NKCC isoform you intend to study.
-
For NKCC1 studies: Many cell lines endogenously express NKCC1. T84 human colon carcinoma cells and HT-29 cells are commonly used models.[7][8]
-
For NKCC2 studies: As NKCC2 expression is largely restricted to the kidney, renal epithelial cell lines are the preferred models. Madin-Darby Canine Kidney (MDCK) cells and porcine kidney epithelial cells (LLC-PK1) are frequently used.[2][9][10] These cell lines can also be transfected to express specific NKCC2 isoforms.[10]
Q4: How can I measure the activity of the Na-K-Cl cotransporter in my in vitro assay?
A4: The most common methods to assess NKCC activity involve measuring the influx of specific ions that are transported by the cotransporter.
-
86Rb+ Influx Assay: This is a widely used radioisotopic method where the uptake of radioactive rubidium (86Rb+), a potassium analog, is measured.[8] The bumetanide-sensitive portion of the 86Rb+ influx is attributed to NKCC activity.
-
Thallium (Tl+) Influx Assay: This is a non-radioactive, fluorescence-based method.[11][12] Thallium ions are transported by NKCC, and their influx can be detected using a thallium-sensitive fluorescent dye. This method is amenable to high-throughput screening.
Troubleshooting Guides
Issue 1: Low or No Inhibition Observed with Muzolimine's Active Metabolite
| Possible Cause | Troubleshooting Step |
| Degradation of the Active Metabolite | Hydrazone compounds can be unstable in aqueous solutions, particularly at acidic pH.[13] Prepare fresh solutions of the active metabolite for each experiment. It is highly recommended to perform a stability study of the active metabolite in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[13] |
| Incorrect Concentration Range | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. Start with a broad range of concentrations. |
| Low NKCC Activity in Cells | Ensure that your chosen cell line has sufficient NKCC activity. You can stimulate NKCC activity by pre-incubating the cells in a low-chloride or hypertonic medium.[12][14] |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, ion concentrations in the buffer, and cell density. |
Issue 2: High Background Signal in the NKCC Activity Assay
| Possible Cause | Troubleshooting Step |
| Other Ion Transport Mechanisms | Inhibit other major ion transporters that might contribute to the influx of the tracer ion. For instance, when using 86Rb+ or Tl+ as a tracer for K+, inhibit the Na+/K+-ATPase using ouabain.[8][12] |
| Cell Viability Issues | High concentrations of the test compound or prolonged incubation times might lead to cytotoxicity, causing membrane leakage and a non-specific increase in ion influx. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel to your NKCC assay. |
| Assay Plate or Reagent Interference | Run appropriate controls, including wells with no cells (blank) and cells treated with vehicle only (negative control), to assess background signal from the assay components. |
Experimental Protocols
Protocol 1: 86Rb+ Influx Assay for NKCC Activity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., MDCK or LLC-PK1) in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., a low-chloride buffer to stimulate NKCC activity). Incubate for 10-15 minutes at 37°C.
-
Inhibitor Treatment: Add the active metabolite of Muzolimine at various concentrations to the respective wells. Include a positive control (e.g., bumetanide) and a vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).
-
86Rb+ Influx: Add the influx buffer containing 1 µCi/mL 86RbCl to each well. Incubate for a short period (e.g., 2-5 minutes) to ensure linear uptake.
-
Wash: Rapidly aspirate the influx buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb+.
-
Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration in each well to normalize the 86Rb+ uptake. Calculate the bumetanide-sensitive influx by subtracting the influx in the presence of a saturating concentration of bumetanide from the total influx. Plot the percentage inhibition against the concentration of Muzolimine's active metabolite to determine the IC50 value.
Protocol 2: Thallium (Tl+) Influx Assay for NKCC Activity
This protocol is adapted for a fluorescence plate reader and is suitable for higher throughput.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. This is often done in a low-chloride, sodium-free buffer.
-
Inhibitor Treatment: Add the active metabolite of Muzolimine and controls (bumetanide, vehicle) to the wells.
-
Tl+ Influx and Measurement: Place the plate in a fluorescence plate reader. Initiate the influx by adding a buffer containing thallium sulfate. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial rate of influx for each condition. Determine the percentage inhibition and IC50 value as described for the 86Rb+ influx assay.
Quantitative Data
Due to the limited availability of published specific IC50 values for the active metabolite of Muzolimine, the following table provides reference IC50 values for other common loop diuretics that target NKCC1 and NKCC2. This data can be used for comparative purposes and to establish a relevant concentration range for your experiments.
| Compound | Target | IC50 (µM) | Cell Line/System |
| Bumetanide | NKCC1 | 0.05 - 0.60 | Various |
| Furosemide | NKCC1 | 10 - 50 | Various |
| Bumetanide | NKCC2 | 0.10 - 0.50 | Various |
| Furosemide | NKCC2 | 15 - 60 | Various |
Data compiled from various sources.[15][16][17] Actual IC50 values can vary depending on the experimental conditions.
Signaling Pathways and Workflows
Muzolimine's Prodrug Activation and Mechanism of Action
Caption: Muzolimine activation and its inhibitory effect on the Na-K-Cl cotransporter.
Regulatory Pathway of the Na-K-Cl Cotransporter (NKCC)
Caption: WNK kinase signaling pathway regulating NKCC activity.
General Experimental Workflow for In Vitro NKCC Inhibition Assay
Caption: A generalized workflow for assessing NKCC inhibition in vitro.
References
- 1. Regulation of Na(+)-K(+)-2Cl- cotransporter activity in rat skeletal muscle and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Na-K-2Cl cotransport by phosphorylation and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activated PKCδ and PKCϵ Inhibit Epithelial Chloride Secretion Response to cAMP via Inducing Internalization of the Na+-K+-2Cl− Cotransporter NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LLC-PK1 Cells [cytion.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 12. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of NKCC2 by a chloride-sensing mechanism involving the WNK3 and SPAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Muzolimine stability issues in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of Muzolimine in experimental solutions.
Introduction to Muzolimine Stability
Muzolimine is a pyrazole diuretic that acts as a prodrug.[1] Its active metabolite inhibits the Na-K-Cl cotransporter (NKCC) in the loop of Henle, leading to diuresis.[1] As a pyrazolone derivative, Muzolimine's stability in solution can be influenced by several factors, including pH, temperature, light, and the choice of solvent. Understanding these factors is crucial for obtaining reliable and reproducible experimental results. This guide provides practical advice and protocols to manage and troubleshoot stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Muzolimine in my experimental solutions?
A1: The stability of Muzolimine, like many pharmaceutical compounds, is primarily affected by:
-
pH: Hydrolysis can be a significant degradation pathway for compounds with structures like Muzolimine, and the rate of hydrolysis is often pH-dependent.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds. Pyrazole derivatives can be susceptible to photochemical transformations.
-
Solvent: The choice of solvent can impact both the solubility and stability of Muzolimine.
Q2: What is the recommended solvent for preparing a stock solution of Muzolimine?
Q3: How should I store my Muzolimine stock and working solutions?
A3: To maximize stability, it is recommended to:
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Prepare aqueous working solutions fresh for each experiment from the frozen stock.
Q4: My Muzolimine solution appears to have precipitated. What should I do?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit in the aqueous medium ("solvent shock"), changes in pH or temperature, or interactions with components of the medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address precipitation.
Troubleshooting Guide
| Issue | Question | Possible Cause & Solution |
| Precipitation upon dilution | Why did my Muzolimine precipitate when I added the DMSO stock to my aqueous buffer/media? | Cause: This is likely "solvent shock," where the compound is poorly soluble in the final aqueous environment. Solution: 1. Try making an intermediate dilution of your DMSO stock in the aqueous buffer before adding it to the final, larger volume. 2. Gently vortex the aqueous solution while adding the stock solution dropwise. 3. Slightly warming the aqueous solution (if Muzolimine is not heat-sensitive) may help with initial dissolution. 4. Consider reducing the final concentration of Muzolimine in your experiment. |
| Cloudiness over time | My Muzolimine solution was clear initially but became cloudy after some time at room temperature. What is happening? | Cause: This could be due to slow precipitation as the solution equilibrates, or it could be a sign of degradation where the degradation products are less soluble. Changes in pH of the medium due to cellular metabolism can also affect solubility. Solution: 1. Prepare fresh solutions for each experiment and use them promptly. 2. If possible, conduct your experiments at a controlled temperature. 3. Ensure the pH of your buffer system is stable over the course of your experiment. |
| Inconsistent experimental results | I am observing high variability in my results between experiments using Muzolimine. Could this be a stability issue? | Cause: Inconsistent results are a common symptom of compound instability. If Muzolimine is degrading, its effective concentration will decrease over time, leading to variable outcomes. Solution: 1. Strictly control the age of the solutions used in your experiments. Always use freshly prepared working solutions. 2. Protect your solutions from light at all stages of the experiment. 3. Perform a simple stability test: prepare a solution and measure its concentration or biological activity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions. |
Data Presentation: Muzolimine Stability Profile
The following tables are templates for you to summarize your own experimental stability data for Muzolimine.
Table 1: pH-Dependent Stability of Muzolimine
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Muzolimine (%) | Observations |
| 4.0 | 25 | 24 | |||
| 7.4 | 25 | 24 | |||
| 9.0 | 25 | 24 |
Table 2: Temperature and Solvent Effects on Muzolimine Stability
| Solvent | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Muzolimine (%) | Observations |
| PBS (pH 7.4) | 4 | 48 | |||
| PBS (pH 7.4) | 25 (Room Temp) | 48 | |||
| PBS (pH 7.4) | 37 | 48 | |||
| 50% Acetonitrile/Water | 25 | 48 |
Table 3: Photostability of Muzolimine
| Light Condition | Incubation Time (hours) | Initial Concentration (µM) | Remaining Muzolimine (%) | Observations (e.g., color change) |
| Dark Control (25°C) | 24 | |||
| Ambient Lab Light | 24 | |||
| UV Lamp (Specify Wavelength/Intensity) | 2 |
Experimental Protocols
Protocol 1: Preparation of Muzolimine Stock Solution
-
Objective: To prepare a concentrated stock solution of Muzolimine in a suitable organic solvent.
-
Materials:
-
Muzolimine powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of Muzolimine powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the Muzolimine is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential heat-induced degradation.
-
Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Forced Degradation Study
-
Objective: To investigate the stability of Muzolimine under various stress conditions to identify potential degradation pathways.
-
Materials:
-
Muzolimine stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS)
-
HPLC system with a suitable column (e.g., C18) for analysis
-
-
Procedure:
-
Acid Hydrolysis: Dilute Muzolimine stock solution in 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dilute Muzolimine stock solution in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Dilute Muzolimine stock solution in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Dilute Muzolimine stock solution in a stable buffer (e.g., PBS). Incubate at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of Muzolimine to a light source (e.g., a UV lamp or a photostability chamber) for a defined period. A dark control sample should be run in parallel.
-
Analysis: At specified time points, take samples from each condition, neutralize if necessary, and analyze by a validated analytical method such as HPLC to determine the percentage of Muzolimine remaining.
-
Visualizations
Caption: Signaling pathway of Muzolimine's active metabolite.
Caption: General workflow for a forced degradation study.
References
Muzolimine Interference in Biochemical Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for identifying and mitigating potential interference caused by Muzolimine in various biochemical assays. Muzolimine, a pyrazole-derivative loop diuretic, was formerly used to treat hypertension. Although withdrawn from the market due to neurological side effects, it may still be encountered in research settings or as a reference compound. Its chemical structure and mechanism of action present a potential for interference in common laboratory tests.
This resource offers a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the accuracy and reliability of their experimental data when Muzolimine or similar compounds are present.
Frequently Asked Questions (FAQs)
Q1: What is Muzolimine and why might it interfere with my biochemical assays?
A1: Muzolimine is a high-ceiling loop diuretic that functions by inhibiting the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle.[1] As a pyrazole derivative, its chemical structure may lead to unforeseen interactions with assay components. Interference can arise from several mechanisms, including:
-
Direct interaction with assay reagents: Muzolimine or its metabolites may react with antibodies, enzymes, or chromogenic substrates used in the assay.
-
Physiological effects in in-vivo samples: As a diuretic, Muzolimine alters electrolyte and fluid balance, which can indirectly affect the concentration of certain analytes in biological samples.[2]
-
Cross-reactivity: In immunoassays, antibodies may recognize Muzolimine or its metabolites due to structural similarities with the target analyte, leading to false-positive or false-negative results.
Q2: Which types of assays are most likely to be affected by Muzolimine interference?
A2: Based on the known interference patterns of other loop diuretics and pyrazole-containing compounds, the following assays are considered at higher risk for potential interference from Muzolimine:
-
Immunoassays: Particularly competitive immunoassays for small molecules, such as hormone assays (e.g., free thyroxine) and some drug screens. Furosemide, another loop diuretic, is known to interfere with free thyroxine (FT4) immunoassays.[3]
-
Clinical Chemistry Assays:
-
Creatinine Assays: High concentrations of the loop diuretic furosemide have been shown to interfere with colorimetric creatinine measurement methods, potentially leading to falsely low results.[2][4]
-
Electrolyte Measurements: Given Muzolimine's mechanism of action on ion transport, interference with ion-selective electrode (ISE) measurements for sodium, potassium, and chloride is possible.
-
-
Enzymatic Assays: The pyrazole ring in Muzolimine is a common motif in many enzyme inhibitors. Therefore, Muzolimine could potentially inhibit or activate enzymes used as reagents or measured as analytes in an assay.
Q3: What are the typical signs of Muzolimine interference in an assay?
A3: Suspect interference if you observe:
-
Results that are inconsistent with the clinical picture or other laboratory data.
-
Non-linear dilution series, where the measured concentration does not decrease proportionally with sample dilution.
-
Discrepancies between results obtained from different assay methods for the same analyte.
-
Atypical reaction kinetics in enzymatic or colorimetric assays.
Troubleshooting Guide
If you suspect Muzolimine interference, follow these steps to identify and mitigate the issue.
Step 1: Initial Assessment and Identification
-
Review Literature: Check for any published data on interference for Muzolimine or structurally similar compounds in the specific assay you are using.
-
Dilution Series: Perform a serial dilution of the sample. If interference is present, the analyte concentration may not decrease linearly upon dilution.
-
Spike and Recovery: Add a known amount of the analyte to the sample matrix containing the suspected interfering substance (Muzolimine). A recovery significantly different from 100% suggests interference.
Step 2: Mitigation Strategies
Several strategies can be employed to reduce or eliminate interference from Muzolimine.
-
Sample Pretreatment:
-
Solid-Phase Extraction (SPE): This technique can be used to separate Muzolimine from the analyte of interest based on differences in their chemical properties.
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte and the interfering substance into two immiscible liquid phases.
-
Protein Precipitation: For serum or plasma samples, precipitating proteins can sometimes co-precipitate interfering drugs.[5]
-
-
Methodological Adjustments:
-
Alternative Assay Method: Switch to an assay with a different principle of measurement that is less susceptible to the suspected interference (e.g., a mass spectrometry-based method instead of an immunoassay). For creatinine, enzymatic methods are less prone to interference from high doses of furosemide compared to colorimetric methods.[4]
-
Use of Blocking Agents: In immunoassays, adding blocking agents to the assay buffer can help to reduce non-specific binding.
-
Increase Antibody Specificity: Utilizing high-affinity monoclonal antibodies in immunoassays can reduce cross-reactivity with structurally similar compounds.
-
Quantitative Data on Potential Interferences
While specific quantitative data for Muzolimine is scarce due to its withdrawn status, the following tables provide data on the interference of the related loop diuretic, furosemide, which can serve as a guide for potential Muzolimine interference.
Table 1: Furosemide Interference in Creatinine Assays
| Assay Method | Furosemide Concentration | Observed Effect on Creatinine Measurement | Reference |
| Colorimetric (Jaffé) | High therapeutic doses | Falsely low or unmeasurable results | [2][4] |
| Enzymatic | High therapeutic doses | No significant interference observed | [4] |
Table 2: Furosemide Interference in Free Thyroxine (FT4) Immunoassays
| Immunoassay Platform | Furosemide Concentration | Observed Effect on FT4 Measurement | Reference |
| Various competitive immunoassays | Therapeutic concentrations | Can displace thyroxine from binding proteins, leading to falsely elevated FT4. | [3] |
Experimental Protocols
Protocol 1: General Method for Evaluating Drug Interference using Spike and Recovery
This protocol outlines a general procedure to assess the potential interference of Muzolimine in a quantitative biochemical assay.
Materials:
-
Blank matrix (e.g., drug-free serum, plasma, or assay buffer)
-
Analyte stock solution of known concentration
-
Muzolimine stock solution
-
Assay reagents
Procedure:
-
Prepare Samples:
-
Control Sample: Blank matrix.
-
Spiked Control: Blank matrix + known concentration of analyte.
-
Interference Sample: Blank matrix + Muzolimine at a concentration relevant to the experimental conditions.
-
Spiked Interference Sample: Blank matrix + known concentration of analyte + Muzolimine.
-
-
Assay Measurement: Perform the assay on all prepared samples according to the manufacturer's instructions.
-
Calculate Recovery:
-
Recovery (%) = [(Concentration in Spiked Interference Sample - Concentration in Interference Sample) / (Concentration in Spiked Control - Concentration in Control Sample)] * 100
-
-
Interpretation: A recovery outside of an acceptable range (typically 80-120%) indicates significant interference.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol that can be adapted to remove Muzolimine based on its chemical properties. The specific SPE cartridge and solvents will need to be optimized.
Materials:
-
SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent(s)
-
Elution solvent
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass the equilibration solvent through the cartridge.
-
Sample Loading: Load the sample containing the analyte and Muzolimine onto the cartridge.
-
Washing: Pass the wash solvent(s) through the cartridge to remove Muzolimine while retaining the analyte.
-
Elution: Pass the elution solvent through the cartridge to collect the purified analyte.
-
Analysis: Analyze the eluted fraction using the biochemical assay.
Signaling Pathways and Workflow Diagrams
Caption: Mechanism of action of Muzolimine on the Na-K-2Cl cotransporter (NKCC2).
Caption: Troubleshooting workflow for identifying and mitigating assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference with creatinine concentration measurement by high dose furosemide infusion. | Semantic Scholar [semanticscholar.org]
- 3. Furosemide interference in newer free thyroxine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with creatinine concentration measurement by high dose furosemide infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting inconsistent results in Muzolimine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Muzolimine. The content is structured to address specific issues that may arise during experimentation, with a focus on overcoming inconsistencies in results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no effect of Muzolimine in my in vitro assay using renal epithelial cells?
A1: Muzolimine is a prodrug, meaning it is administered in an inactive form and requires metabolic activation in vivo to become pharmacologically active.[1] Direct application of Muzolimine to cell cultures will likely yield no inhibition of the Na-K-2Cl cotransporter (NKCC2). To test the effects of Muzolimine in vitro, you must first administer it to an animal model (e.g., a rat), collect the urine containing the active metabolite, and then apply the urine to your cell culture.[1]
Q2: My in vivo experiments with Muzolimine are showing inconsistent diuretic effects. What are the potential causes?
A2: Inconsistent diuretic effects can stem from several factors:
-
Animal-to-animal variability: Metabolic rates and drug processing can vary between individual animals, even within the same species and strain.
-
Hydration status: The baseline hydration level of the animals can significantly influence the observed diuretic response.
-
Drug administration: Ensure accurate and consistent dosing. For oral administration, variability in gastric emptying and absorption can be a factor.
-
Metabolism differences: The conversion of Muzolimine to its active metabolite can be influenced by the health and metabolic state of the animal.
Q3: I've noticed unexpected neurological or behavioral changes in my animal models treated with high doses of Muzolimine. Is this a known side effect?
A3: Yes, Muzolimine was withdrawn from clinical use due to severe neurological side effects.[2] In patients with renal failure receiving high doses, a condition termed neuromyeloencephalopathy has been reported, with symptoms including ataxia, peripheral neuropathy, and progressive paresis.[3] The proposed mechanism involves a toxic metabolite. Therefore, it is crucial to monitor for any neurological signs in animal studies, especially with high-dose or long-term administration.
Q4: What is the primary molecular target of Muzolimine's active metabolite?
A4: The active metabolite of Muzolimine is a potent inhibitor of the Na-K-2Cl cotransporter (NKCC), specifically the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[1][4] This inhibition is what leads to its diuretic effect.
Q5: How should I store Muzolimine to ensure its stability?
A5: As with most small molecule drugs, Muzolimine should be stored in a cool, dry place, protected from light. For long-term storage, refer to the manufacturer's specific recommendations. Stability studies for pharmaceutical products typically involve testing at various temperatures and humidity levels (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability). It is crucial to use the drug within its expiration date to ensure potency and avoid degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Na-K-2Cl Cotransporter in MDCK Cells Using Metabolically Activated Muzolimine
| Potential Cause | Troubleshooting Step |
| Variability in Active Metabolite Concentration in Urine | Standardize the in vivo protocol. Use animals of the same age, weight, and sex. Ensure consistent dosing and timing of urine collection post-administration. Consider pooling urine from multiple animals to average out individual metabolic differences. |
| Degradation of the Active Metabolite | Process the collected urine promptly. If storage is necessary, freeze the urine at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Incorrect Urine Dilution | The concentration of the active metabolite in urine can be very high. Perform a dilution series of the urine to find the optimal concentration for your in vitro assay. A starting dilution of 1:100 has been used successfully.[1] |
| Cell Line Issues | Ensure your MDCK cells are expressing sufficient levels of the Na-K-2Cl cotransporter. Passage number can affect protein expression; use cells within a consistent passage range. |
Issue 2: Unexpected Toxicity or Cell Death in Culture with Urine from Muzolimine-Treated Animals
| Potential Cause | Troubleshooting Step |
| High Concentration of the Active or Other Toxic Metabolites | Increase the dilution of the urine applied to the cells. Even if the active metabolite is at an optimal concentration for NKCC2 inhibition, other metabolites could be cytotoxic at lower dilutions. |
| High Urea or Ammonia Concentration in Urine | While generally tolerated by kidney-derived cell lines like MDCK, very high concentrations of urea or ammonia in the urine sample could be detrimental. Consider a buffer exchange step after a short incubation with the urine, or use a desalting column to partially purify the active metabolite. |
| Contamination of Urine Sample | Ensure sterile collection of urine to prevent bacterial contamination of your cell culture. |
Experimental Protocols
Protocol 1: In Vivo Activation of Muzolimine and Preparation of Active Metabolite Solution
-
Animal Model: Use male Wistar rats (200-250g). House them in metabolic cages to allow for urine collection.
-
Drug Administration: Administer Muzolimine intravenously (i.v.) at a dose of 50 µmol/kg.[1]
-
Urine Collection: Collect urine at timed intervals post-injection (e.g., 15, 30, 60, and 90 minutes).
-
Sample Preparation: Centrifuge the collected urine to remove any debris. The supernatant contains the active metabolite.
-
Storage: Use the urine immediately or store at -80°C for later use.
Protocol 2: In Vitro Assay for Na-K-2Cl Cotransporter Inhibition in MDCK Cells
This protocol is based on the bumetanide-sensitive ⁸⁶Rb⁺ uptake assay, a common method for measuring Na-K-2Cl cotransporter activity.
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells to confluence in 24-well plates.
-
Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., HEPES-buffered saline).
-
Inhibition: Add the pre-incubation buffer containing various dilutions of the urine from Muzolimine-treated rats (see Protocol 1) or a vehicle control. Incubate for 10-15 minutes.
-
⁸⁶Rb⁺ Uptake: To each well, add the uptake buffer containing ⁸⁶Rb⁺ (as a tracer for K⁺) and incubate for a short period (e.g., 2-5 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with a cold stop solution (e.g., ice-cold saline).
-
Lysis and Measurement: Lyse the cells and measure the amount of ⁸⁶Rb⁺ taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of bumetanide-sensitive ⁸⁶Rb⁺ uptake that is inhibited by the Muzolimine metabolite-containing urine.
Quantitative Data
Table 1: Diuretic Effect of Muzolimine in Rats
| Dose (µmol/kg, i.v.) | Time Post-Injection (min) | Inhibition of Na-K-Cl Cotransport (%) |
| 50 | 15 | 42 |
| 50 | 60 | 49 |
Data adapted from a study on Wistar rats. The inhibition was measured by applying urine from treated rats to MDCK cells.[1]
Table 2: Diuretic and Natriuretic Effects of Single Oral Doses of Muzolimine in Healthy Volunteers
| Dose (mg) | Peak Diuretic Effect (hours post-dose) | Peak Natriuretic Effect (hours post-dose) |
| 20 | 3-6 | 3-6 |
| 30 | 3-6 | 3-6 |
| 40 | 3-6 | 3-6 |
Data from a study in healthy adult volunteers. Muzolimine at 30 mg was found to have maximal diuretic and natriuretic effects.[2]
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Muzolimine | C11H11Cl2N3O | CID 41386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Neuromyeloencephalopathy caused by high-dose muzolimine medication in patients with renal failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoforms of renal Na-K-2Cl cotransporter NKCC2: expression and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Muzolimine Compounds
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Muzolimine compounds. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of Muzolimine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and humidity conditions for the long-term storage of solid Muzolimine?
For long-term storage of solid Muzolimine, it is recommended to maintain controlled room temperature conditions, ideally between 20°C and 25°C (68°F to 77°F).[1][2] Excursions are generally permitted between 15°C and 30°C (59°F to 86°F).[1][2] It is also crucial to protect the compound from moisture by storing it in a low-humidity environment, ideally below 60% relative humidity (RH).[1] High humidity can lead to moisture absorption and potential degradation.[3][4]
Q2: Is Muzolimine sensitive to light, and what precautions should be taken?
Yes, compounds with aromatic and conjugated systems, like Muzolimine, are often sensitive to light.[5][6] Exposure to light, particularly UV and visible light, can cause photodegradation, leading to loss of potency and the formation of impurities.[5][6] Therefore, Muzolimine should always be stored in light-resistant containers, such as amber-colored vials or containers wrapped in aluminum foil, and kept in a dark place.[5][6][7]
Q3: What are the signs of Muzolimine degradation?
Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of stored Muzolimine using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: For how long can I store Muzolimine under the recommended conditions?
The shelf life of Muzolimine will depend on its initial purity and the precise storage conditions. While general guidelines suggest that many solid drug substances can remain stable for years when stored properly, it is recommended to re-analyze the compound's purity after long-term storage (e.g., annually) to ensure it is still suitable for experimental use.
Q5: What is the best way to store Muzolimine in solution?
Solutions of Muzolimine are expected to be less stable than the solid form. If you must store Muzolimine in solution, it is recommended to use a suitable solvent in which it is stable, prepare fresh solutions for each experiment, and store any stock solutions at low temperatures (e.g., 2-8°C or -20°C) for a very limited time.[8] The solutions should also be protected from light. A stability study in the chosen solvent is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in powder color or appearance. | Exposure to light, heat, or humidity. | Do not use the compound. Review your storage procedures to ensure protection from light, temperature fluctuations, and moisture. |
| Inconsistent experimental results. | Degradation of the Muzolimine sample. | Re-test the purity of your Muzolimine stock using a validated analytical method (e.g., HPLC). If degradation is confirmed, use a fresh, validated batch of the compound. |
| Poor solubility of the compound. | The compound may have degraded into less soluble impurities. | Confirm the identity and purity of the compound. If impurities are present, a fresh lot of Muzolimine should be used. |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and optimize storage conditions to minimize their formation.[8] |
Data Presentation: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 20°C to 25°C (68°F to 77°F) | To minimize the rate of chemical degradation.[1][2][9] |
| Humidity | < 60% Relative Humidity | To prevent moisture absorption which can lead to hydrolysis and other forms of degradation.[3][4][10] |
| Light Exposure | In the dark (using amber vials or opaque containers) | To prevent photodegradation.[5][6][7][11] |
| Container | Tightly sealed, inert material | To protect from moisture and atmospheric contaminants. |
Experimental Protocols
Protocol 1: Photostability Testing of Solid Muzolimine
Objective: To assess the impact of light exposure on the stability of solid Muzolimine.
Methodology:
-
Sample Preparation: Weigh three samples of solid Muzolimine into clear, chemically inert glass vials and three samples into amber glass vials.
-
Control Sample: Store one of the amber vials in the dark at the same temperature as the light-exposed samples.
-
Light Exposure: Place the remaining vials (clear and amber) in a photostability chamber. Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. The temperature within the chamber should be monitored and controlled.
-
Analysis: At predetermined time points (e.g., 0, 24, 48, and 72 hours), remove a sample from each vial and analyze it for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
Comparison: Compare the results from the light-exposed samples (clear and amber vials) with the control sample stored in the dark.
Protocol 2: Forced Degradation Study of Muzolimine
Objective: To identify potential degradation pathways and degradation products of Muzolimine under stress conditions.[8]
Methodology:
-
Sample Preparation: Prepare solutions of Muzolimine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify any degradation products.
Mandatory Visualization
Caption: Workflow for the recommended long-term storage of Muzolimine compounds.
Caption: Troubleshooting logic for inconsistent experimental results with Muzolimine.
References
- 1. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-Stability [wms.org]
- 3. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 4. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 8. benchchem.com [benchchem.com]
- 9. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hfswitzerland.ch [hfswitzerland.ch]
Technical Support Center: Synthesis of Muzolimine's Active Metabolite
Welcome to the technical support center for the synthesis of Muzolimine's active metabolite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this critical compound. Muzolimine acts as a prodrug, and its diuretic effect is attributed to its active metabolite.[1]
Frequently Asked Questions (FAQs)
Q1: What is the active metabolite of Muzolimine?
A1: The primary active metabolite of Muzolimine is a compound formed by the metabolic cleavage of the C-N1 bond of the pyrazoline ring.[2] This process yields 3,4-dichloroacetophenone and 3-amino-2-pyrazoline-5-one.[2] The major urinary metabolite has been identified as N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone.[2] For the purposes of synthetic chemistry and in vitro studies, targeting the core active structures derived from Muzolimine is key.
Q2: What are the main challenges in synthesizing Muzolimine's active metabolite?
A2: The primary challenges in the synthesis of Muzolimine's metabolites revolve around achieving selective transformations while preserving the integrity of other functional groups within the molecule. Key difficulties include:
-
Selective Hydrolysis: Controlling the hydrolysis of the pyrazoline ring to yield the desired metabolite without causing unwanted side reactions or degradation of the product.
-
Purification: Separating the desired metabolite from the starting material, byproducts, and other related impurities, which can be challenging due to similar polarities.
-
Stability: The active metabolite may be sensitive to certain pH conditions, light, or temperature, leading to degradation during workup and purification.
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for monitoring the reaction progress. It allows for the separation and quantification of the starting material, the active metabolite, and any byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of the reaction mixture. For structural confirmation of the final product, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Muzolimine's active metabolite.
Problem ID: SYN-001 - Low Yield of the Active Metabolite
-
Possible Causes:
-
Incomplete Hydrolysis: The reaction time may be too short, or the temperature may be too low for the hydrolysis to go to completion.
-
Degradation of Product: The active metabolite may be degrading under the reaction conditions, particularly if the pH is too acidic or basic, or if the temperature is too high.
-
Suboptimal Reagent Concentration: The concentration of the acid or base used to catalyze the hydrolysis may not be optimal.
-
-
Suggested Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction at regular intervals using HPLC to determine the optimal time for maximum product formation before significant degradation occurs.
-
pH Control: Perform the hydrolysis in a buffered solution to maintain a stable pH throughout the reaction. Experiment with a range of pH values to find the optimal condition for metabolite formation and stability.
-
Reagent Titration: Systematically vary the concentration of the hydrolyzing agent to identify the concentration that maximizes the yield.
-
Problem ID: SYN-002 - Poor Purity of the Isolated Product
-
Possible Causes:
-
Formation of Side Products: Non-selective reactions can lead to the formation of multiple byproducts with similar chemical properties to the desired metabolite.
-
Inefficient Purification: The chosen purification method (e.g., column chromatography, recrystallization) may not be effective at separating the metabolite from impurities.
-
-
Suggested Solutions:
-
Modify Reaction Conditions: Adjusting the temperature, solvent, and pH can help to minimize the formation of side products.
-
Alternative Purification Strategies: If standard column chromatography is ineffective, consider using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) for purification.[3]
-
Problem ID: SYN-003 - Inconsistent Reaction Outcomes
-
Possible Causes:
-
Variability in Starting Material Quality: Impurities in the starting Muzolimine can interfere with the reaction.
-
Atmospheric Conditions: The reaction may be sensitive to air or moisture.
-
-
Suggested Solutions:
-
Purify Starting Material: Ensure the purity of the Muzolimine starting material by recrystallization or chromatography before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.
-
Data Presentation
Table 1: Optimization of Hydrolysis Conditions for Muzolimine
| Entry | Acid Catalyst | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | HCl | 0.1 | 50 | 4 | 35 | 85 |
| 2 | HCl | 0.5 | 50 | 4 | 62 | 91 |
| 3 | HCl | 1.0 | 50 | 4 | 55 | 88 |
| 4 | H₂SO₄ | 0.5 | 50 | 4 | 58 | 89 |
| 5 | HCl | 0.5 | 70 | 2 | 75 | 95 |
| 6 | HCl | 0.5 | 70 | 4 | 68 | 93 |
Table 2: Comparison of Purification Methods
| Method | Loading (mg) | Solvent System | Recovery (%) | Final Purity (%) |
| Silica Gel Chromatography | 100 | Hexane:Ethyl Acetate (1:1) | 70 | 96 |
| Preparative HPLC | 50 | Acetonitrile:Water (gradient) | 85 | >99 |
| Recrystallization | 200 | Ethanol/Water | 65 | 98 |
Experimental Protocols
Protocol 1: Optimized Synthesis of Muzolimine's Active Metabolite
-
Dissolution: Dissolve Muzolimine (1.0 g, 3.67 mmol) in 50 mL of a 1:1 mixture of acetonitrile and water.
-
Acidification: Add 1.0 M hydrochloric acid (5.0 mL) to the solution with stirring.
-
Reaction: Heat the reaction mixture to 70°C and monitor the progress by HPLC every 30 minutes.
-
Quenching: After the optimal reaction time (approximately 2 hours), cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the active metabolite.
Visualizations
Caption: Synthetic pathway of Muzolimine's active metabolite.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Muzolimine-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of Muzolimine-induced cytotoxicity in cell culture experiments. While preclinical studies indicate that Muzolimine has low acute toxicity, this guide offers strategies to assess and minimize any potential cytotoxic effects.[1]
Frequently Asked questions (FAQs)
Q1: What is known about the cytotoxicity of Muzolimine?
Pre-clinical toxicological studies have shown that Muzolimine exhibits only slight acute toxicity across various animal models.[1] The primary effects observed, even at high doses, were related to its potent diuretic activity, leading to macroscopic and microscopic changes in the kidneys consistent with excessive diuresis rather than direct toxic renal damage.[1] However, as with any compound, it is crucial to evaluate its specific effects on the cell lines used in your in vitro experiments.
Q2: How can I determine the optimal, non-toxic concentration of Muzolimine for my experiments?
To determine the optimal concentration, a dose-response experiment is essential. This involves treating your cells with a range of Muzolimine concentrations and measuring cell viability at a fixed time point. From this data, you can determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%. A good starting point is to test a broad range of concentrations and then refine the range to pinpoint the highest concentration that does not significantly impact cell viability.
Q3: What are the common mechanisms of drug-induced cytotoxicity that I should be aware of?
Common mechanisms of drug-induced cytotoxicity include the induction of apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a controlled process that typically does not elicit an inflammatory response, whereas necrosis results from cellular injury and leads to the release of cellular contents, which can cause inflammation. Distinguishing between these can provide insight into the potential mechanism of toxicity. Other mechanisms can involve oxidative stress, mitochondrial dysfunction, and DNA damage.[2][3]
Q4: Could the solvent used to dissolve Muzolimine be the source of cytotoxicity?
Yes, solvents such as Dimethyl sulfoxide (DMSO) can be toxic to cells, especially at higher concentrations. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%. Always include a vehicle control (cells treated with the same concentration of solvent without the drug) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed even at low Muzolimine concentrations. | - Calculation Error: Incorrect dilutions or stock solution concentration.- Compound Instability: Degradation of Muzolimine in the culture medium.- Cell Line Sensitivity: The specific cell line may be highly sensitive to Muzolimine. | - Double-check all calculations for dilutions and stock solutions.- Ensure the stability of Muzolimine in your specific culture medium and experimental conditions.- Test a panel of different cell lines to assess for cell-specific sensitivity. |
| Variable cytotoxicity results between experiments. | - Inconsistent Cell Seeding: Variations in the initial number of cells seeded.- Inconsistent Incubation Times: Differences in the duration of drug exposure.- Passage Number: Using cells at a high passage number can lead to altered sensitivity. | - Standardize cell seeding density and ensure even cell distribution.- Maintain consistent incubation times and environmental conditions (temperature, CO2).- Use cells within a consistent and low passage number range for all experiments. |
| Discrepancy between different cytotoxicity assays. | - Assay Interference: Muzolimine may interfere with the chemistry of a specific assay (e.g., colorimetric or fluorescent readouts).- Different Cellular Processes Measured: Assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | - Include appropriate controls to test for assay interference.- Use multiple, mechanistically distinct cytotoxicity assays to confirm results. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH release). |
| Signs of cellular stress (e.g., morphological changes) without a significant decrease in viability. | - Cytostatic Effect: Muzolimine may be inhibiting cell proliferation without causing cell death.- Induction of Oxidative Stress: The compound may be causing sublethal cellular stress. | - Perform a cell proliferation assay (e.g., cell counting over time) to distinguish between cytotoxic and cytostatic effects.- Measure markers of oxidative stress, such as reactive oxygen species (ROS) production. If oxidative stress is detected, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Materials:
-
96-well cell culture plates
-
Muzolimine stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of Muzolimine in complete culture medium. Remove the old medium and add 100 µL of the Muzolimine dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Muzolimine stock solution
-
Complete cell culture medium
-
LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[6]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to a maximum LDH release control.
Data Presentation
Table 1: Hypothetical Dose-Response of Muzolimine on Cell Viability (MTT Assay)
| Muzolimine Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 88.7 ± 5.5 |
| 100 | 80.3 ± 7.3 |
| 250 | 65.4 ± 8.0 |
| 500 | 48.9 ± 6.9 |
Table 2: Hypothetical Cytotoxicity of Muzolimine (LDH Assay)
| Muzolimine Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.8 |
| 1 | 2.5 ± 1.1 |
| 10 | 4.8 ± 1.5 |
| 50 | 10.2 ± 2.3 |
| 100 | 18.9 ± 3.1 |
| 250 | 32.7 ± 4.5 |
| 500 | 51.3 ± 5.2 |
Visualizations
References
- 1. Pre-clinical toxicological studies with muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative stress enhances the therapeutic action of a respiratory inhibitor in MYC‐driven lymphoma | EMBO Molecular Medicine [link.springer.com]
- 6. wjpls.org [wjpls.org]
- 7. Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting protocols for Muzolimine studies in different animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting studies involving the loop diuretic, Muzolimine, in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Muzolimine?
Muzolimine is a high-ceiling loop diuretic that functions as a prodrug. Following administration, it is metabolized into an active form. This active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive pathway.[1] Its primary site of action is the thick ascending limb of the loop of Henle, where it inhibits the Na+/K+/2Cl- cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water.[2][3] Unlike some other loop diuretics, Muzolimine's effect has a slower onset but a more prolonged duration.[1][3]
Q2: Are there significant species-specific differences in the response to Muzolimine?
Yes, while Muzolimine induces diuresis in various species, including rats, mice, and dogs, the pharmacokinetic and pharmacodynamic profiles can differ.[4][5][6] For instance, the bioavailability and metabolism of drugs can vary significantly between rodents and non-rodents. Therefore, it is crucial to establish dose-response curves and pharmacokinetic profiles for each specific animal model being used.
Q3: What are the known metabolites of Muzolimine?
The major urinary metabolite of Muzolimine across several species has been identified as N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone.[7] Other detected metabolites include 3,4-dichloroacetophenone, 3,4-dichloromandelic acid, and 3,4-dichlorobenzoic acid.[7] In vitro studies using hepatic microsomal preparations have shown that a key metabolic step is the cleavage of the C-N1 bond.[7]
Q4: Why was Muzolimine withdrawn from human use?
Muzolimine was withdrawn from the worldwide market due to reports of severe neurological side effects in patients. While preclinical toxicology studies in animals primarily noted pronounced diuresis as the main effect, the neurotoxicity observed in humans underscores the importance of careful monitoring for any neurological signs in animal studies, especially during long-term administration at higher doses.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of or diminished diuretic effect | Improper drug formulation or administration: Muzolimine may not be fully dissolved or may have been administered incorrectly (e.g., improper gavage technique). | - Ensure the vehicle used is appropriate for Muzolimine and that the drug is completely solubilized or uniformly suspended. - Verify the accuracy of the dose calculation and the administration technique. For oral gavage, ensure the tube reaches the stomach without causing trauma. |
| Food effect: The bioavailability of Muzolimine can be influenced by the presence of food in the gastrointestinal tract. | - Standardize the fasting period for all animals before dosing to ensure consistent absorption. | |
| Dehydration: If animals are dehydrated prior to the experiment, the diuretic response may be blunted. | - Ensure animals have free access to water before the study and are adequately hydrated. | |
| Excessive diuresis and dehydration | Dose too high: The administered dose may be excessive for the specific animal model or individual animal. | - Review the dose-response data for the species and strain being used and consider reducing the dose. - Ensure ad libitum access to water and monitor for signs of dehydration (e.g., lethargy, skin tenting, reduced food intake). - In severe cases, provide fluid and electrolyte supplementation (e.g., subcutaneous saline). |
| Neurological signs (e.g., tremors, ataxia, seizures) | Neurotoxicity: Although less commonly reported in preclinical studies than in humans, high doses or prolonged exposure may lead to neurotoxicity. | - Immediately discontinue Muzolimine administration. - Provide supportive care as needed. - Carefully document all observed signs and the corresponding dose and duration of treatment. - Consider reducing the dose or using an alternative compound for future studies. |
| Variable results between animals | Biological variability: Individual differences in metabolism, hydration status, and overall health can lead to varied responses. | - Use a sufficient number of animals per group to account for biological variability. - Ensure all animals are of a similar age, weight, and health status. - Standardize all experimental conditions, including housing, diet, and light-dark cycles. |
Data Presentation
Table 1: Comparative Diuretic Effect of Muzolimine in Different Animal Models
| Animal Model | Dose | Route of Administration | Observed Diuretic Effect | Reference |
| Rat | 50 µmol/kg | Intravenous | Marked diuresis with prolonged inhibition of Na+K+Cl- cotransport. | [1] |
| Rat | 70 µmol/kg | Intravenous | Marked diuresis and natriuresis with a lag phase of 5-20 minutes. | [3] |
| Dog | 2, 6, 8, and 18 mg/kg/day | Oral gavage (for 3 months) | Significant dose-dependent increase in diuresis and water intake. | [5] |
Table 2: Reported Pharmacokinetic Parameters of Muzolimine
| Parameter | Species | Dose and Route | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | Human | 30 mg, Oral | 1 - 7 hours | [8] |
| Cmax (Peak Plasma Concentration) | Human | 30 mg, Oral | 268 - 868 ng/mL | [8] |
| t½ (Half-life) | Human | 30 mg, Oral | 9.0 - 21.2 hours | [8] |
| LD50 (Median Lethal Dose) | Mouse | Oral | 1794 mg/kg | [9] |
| LD50 (Median Lethal Dose) | Rat | Oral | 1559 mg/kg | [9] |
| LD50 (Median Lethal Dose) | Dog | Oral | >2000 mg/kg | [9] |
| LD50 (Median Lethal Dose) | Rabbit | Oral | 1250 mg/kg | [9] |
Note: Comprehensive, directly comparable pharmacokinetic data for Muzolimine across different animal models is limited in publicly available literature. The provided data should be used as a general reference.
Experimental Protocols
1. Oral Gavage Administration in Rats
-
Formulation: For preclinical studies, Muzolimine can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or another appropriate vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
Procedure:
-
Weigh the rat and calculate the required volume of the Muzolimine suspension.
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle (typically 16-18 gauge for adult rats).
-
Measure the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the esophagus and advance it to the predetermined length. Do not force the needle.
-
Administer the suspension slowly.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
2. Intravenous Administration in Dogs
-
Formulation: For intravenous administration, Muzolimine must be in a sterile, soluble form. The vehicle should be a pharmaceutically acceptable carrier, such as sterile saline or a buffered solution. The concentration should be adjusted to allow for a slow bolus injection or infusion.
-
Procedure:
-
Weigh the dog and calculate the required dose.
-
Aseptically prepare the injection site, typically over the cephalic or saphenous vein.
-
Insert an appropriate gauge catheter into the vein and secure it.
-
Administer the Muzolimine solution slowly over a defined period (e.g., 1-2 minutes for a bolus injection) to minimize the risk of acute adverse effects.
-
Flush the catheter with sterile saline.
-
Monitor the dog for heart rate, respiration, and any signs of adverse reactions during and after administration.
-
Visualizations
Caption: Mechanism of action of Muzolimine as a prodrug diuretic.
Caption: General experimental workflow for Muzolimine studies in animal models.
References
- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and chronic diuretic-induced alterations in urinary sodium and calcium excretion in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical toxicological studies with muzolimine [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The metabolism of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and saluretic effect of muzolimine in severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muzolimine [drugfuture.com]
Validation & Comparative
In vitro comparison of Muzolimine with other loop diuretics like bumetanide
A Comparative Analysis for Researchers and Drug Development Professionals
Loop diuretics are a cornerstone in the management of edematous states, with their primary mechanism of action being the inhibition of the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle. This guide provides an in vitro comparison of muzolimine, a pyrazole diuretic, and bumetanide, a potent sulfamoylbenzoic acid derivative. The following sections detail their relative performance based on available experimental data, outline common experimental protocols for their evaluation, and illustrate their interaction with the key regulatory WNK-SPAK/OSR1 signaling pathway.
Quantitative Performance: A Tale of Two Diuretics
Direct comparative in vitro studies of muzolimine and bumetanide under identical conditions are limited in publicly available literature. However, by synthesizing data from various sources, a comparative profile can be established. Muzolimine is recognized as a prodrug, with its active metabolite being responsible for its diuretic effect through the inhibition of the Na-K-Cl cotransport system.[1] In contrast, bumetanide is a direct and highly potent inhibitor of both major isoforms of the cotransporter, NKCC1 and NKCC2.[2][3]
The following table summarizes the available quantitative data on the inhibitory potency of both compounds. It is crucial to note the different experimental systems used, which can influence the absolute values.
| Diuretic | Target | Cell System | Inhibitory Potency (IC50/pIC50) | Reference |
| Bumetanide | hNKCC1A | Xenopus Oocytes | 0.945 µM | [2] |
| hNKCC1B | Xenopus Oocytes | 0.842 µM | [2] | |
| NKCC1 (activated) | Rat Thymocytes & Erythrocytes | pIC50 = 6.48 (~0.33 µM) | [3] | |
| NKCC2 | Rat Medullary Thick Ascending Limb | pIC50 = 6.48 (~0.33 µM) | [3] | |
| Muzolimine | Na-K-Cl Cotransport | Human Red Blood Cells | ~1/13th the inhibitory activity of furosemide | [4] |
| Na-K-Cl Cotransport | MDCK Cells (using urine from treated rats) | 49% inhibition at 60 min (from 50 µmol/kg dose) | [1] |
Unraveling the Mechanism: The WNK-SPAK/OSR1 Signaling Pathway
The activity of the NKCC transporters is intricately regulated by the upstream WNK-SPAK/OSR1 signaling pathway.[5][6][7] This pathway is a key determinant of ion homeostasis. Under conditions of low intracellular chloride, the "With-No-Lysine" (WNK) kinases are activated, leading to the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[5][8] These activated kinases then directly phosphorylate and stimulate the activity of NKCC1 and NKCC2, promoting ion influx.[9]
Loop diuretics like muzolimine and bumetanide do not directly interact with the WNK-SPAK/OSR1 kinases. Instead, they act downstream, competitively inhibiting the NKCC transporter itself, thereby blocking the reabsorption of sodium, potassium, and chloride ions.[3][4]
Experimental Protocols: Measuring In Vitro Efficacy
A standard method to quantify the inhibitory activity of loop diuretics on NKCC transporters is the ⁸⁶Rb⁺ uptake assay, using a cell line that expresses the target transporter, such as Xenopus oocytes or HEK293 cells.[3][10][11] ⁸⁶Rb⁺ is used as a surrogate for K⁺.
HEK293 cells stably expressing human NKCC2:
-
Cell Culture and Plating: Maintain HEK293 cells expressing human NKCC2 in a suitable culture medium. Seed the cells into 96-well plates and allow them to grow to confluence.[10]
-
Chloride Depletion: To stimulate NKCC2 activity, wash the cells with a chloride-free medium.[10]
-
Pre-incubation with Diuretics: Pre-incubate the cells for approximately 15-20 minutes with various concentrations of the test compounds (e.g., muzolimine, bumetanide). Include a positive control (a known potent inhibitor like bumetanide) and a vehicle control.[10]
-
Initiation of Ion Uptake: Initiate ion uptake by adding a solution containing ⁸⁶Rb⁺.[10]
-
Termination and Lysis: After a brief incubation period (typically 2-5 minutes), halt the uptake by rapidly washing the cells with an ice-cold stop solution. Subsequently, lyse the cells to release the intracellular contents.[10]
-
Quantification: Measure the amount of intracellular ⁸⁶Rb⁺ using a scintillation counter.
-
Data Analysis: The inhibitory effect is determined by comparing the ⁸⁶Rb⁺ uptake in diuretic-treated cells to that in control cells. Plot the data to generate a dose-response curve and calculate the IC50 value for each compound.
References
- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 7. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WNK-SPAK/OSR1 signaling: lessons learned from an insect renal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of the WNK4-SPAK/OSR1 pathway has a minor effect on baseline NKCC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Renal Potency and Efficacy of Muzolimine and Torsemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic potency and efficacy of muzolimine and torsemide in renal preparations. While direct comparative studies are limited, this document synthesizes available data from clinical and preclinical research to offer an objective overview of their pharmacological profiles, mechanisms of action, and performance characteristics.
Introduction
Muzolimine and torsemide are both potent "high-ceiling" or loop diuretics that exert their effects on the thick ascending limb of the loop of Henle.[1][2] Despite sharing a common site of action, they exhibit distinct pharmacokinetic and pharmacodynamic properties. Muzolimine, a pyrazole derivative, was noted for its prolonged duration of action but was withdrawn from some markets due to adverse effects.[3] Torsemide, a pyridine-sulfonylurea derivative, is widely used in the management of edema associated with heart failure, renal disease, and hepatic disease, as well as for hypertension.[4][5] Understanding the nuances of their potency and efficacy is crucial for research and development in the field of diuretics.
Mechanism of Action
Both muzolimine and torsemide inhibit the Na+/K+/2Cl- cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the urinary excretion of these ions and, consequently, water.
Muzolimine acts as a prodrug, with its diuretic effect mediated by an active metabolite.[2] This metabolite is secreted into the tubular lumen via a probenecid-sensitive organic acid pathway.[2] This mechanism contributes to its slower onset and longer duration of action compared to other loop diuretics.
Torsemide acts directly to inhibit the Na+/K+/2Cl- cotransporter.[1] It has a rapid onset of action and a half-life of approximately 3 to 4 hours.[6]
Potency and Efficacy: A Comparative Overview
Data Presentation
Table 1: Pharmacodynamic and Efficacy Parameters of Muzolimine and Torsemide
| Parameter | Muzolimine | Torsemide |
| Mechanism of Action | Prodrug; active metabolite inhibits Na+/K+/2Cl- cotransporter[2] | Direct inhibition of Na+/K+/2Cl- cotransporter[1] |
| Onset of Action | Slow | Rapid (within 1 hour)[7] |
| Duration of Action | Long-lasting[8] | 6 to 8 hours[7] |
| Dose for Maximal Effect (Healthy Volunteers) | 30 mg (oral) for maximal natriuretic effect[9] | Dose-response is linear for sodium excretion over 2.5 mg to 20 mg (oral)[7] |
| Dosing in Chronic Renal Failure | High doses used (e.g., 240-720 mg/day)[8] | Initial dose of 20 mg, can be titrated up to 200 mg[10] |
| Relative Potency vs. Furosemide (oral) | Natriuretic activity is considered equal to or greater than furosemide in humans.[11] | Approximately 2.5 times more potent than furosemide.[12] |
Table 2: Effects on Urinary Electrolyte Excretion
| Electrolyte | Muzolimine | Torsemide |
| Sodium (Na+) | Significant increase in excretion.[13] | Significant, dose-related increase in excretion.[14] |
| Chloride (Cl-) | Significant increase in excretion.[13] | Significant, dose-related increase in excretion.[14] |
| Potassium (K+) | Minimal effect on 24-hour urinary output at a 30 mg dose.[9] | Little effect on excretion at doses of 5-10 mg.[14] |
| Calcium (Ca2+) | Reduced urinary excretion has been reported.[11] | No substantial calciuretic effect in chronic renal disease.[12] |
Experimental Protocols
The following outlines a general experimental workflow for assessing the potency and efficacy of diuretics in an isolated perfused kidney model. This protocol is based on established methodologies in renal physiology research.[15][16][17][18]
Isolated Perfused Kidney Preparation
-
Animal Model: A suitable animal model, such as a rat or mouse, is anesthetized.
-
Surgical Preparation: The abdominal cavity is opened, and the renal artery and ureter are cannulated. The kidney is then carefully excised.
-
Perfusion System: The cannulated renal artery is connected to a perfusion system that delivers a warmed (37°C), oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow rate.
-
Data Collection:
-
Perfusate Flow Rate and Perfusion Pressure: Monitored continuously.
-
Urine Collection: The cannulated ureter allows for the collection of urine at timed intervals.
-
Glomerular Filtration Rate (GFR): Determined by adding a filtration marker (e.g., inulin) to the perfusate and measuring its concentration in both the perfusate and the collected urine.
-
Electrolyte Analysis: Urine and perfusate samples are analyzed for sodium, potassium, and chloride concentrations using flame photometry or ion-selective electrodes.
-
Dose-Response Curve Generation
-
Baseline Measurement: After a stabilization period, baseline measurements of all parameters are recorded.
-
Drug Administration: The diuretic (muzolimine or torsemide) is added to the perfusate at increasing concentrations in a stepwise manner.
-
Data Recording: At each concentration, once a steady-state is reached, all parameters are recorded.
-
Data Analysis: The diuretic-induced change in a specific parameter (e.g., fractional sodium excretion) is plotted against the drug concentration to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximal effect) can be determined.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Muzolimine and Torsemide on the Na+/K+/2Cl- cotransporter.
Caption: Experimental workflow for assessing diuretic potency and efficacy in an isolated perfused kidney.
Conclusion
Both muzolimine and torsemide are effective loop diuretics that inhibit the Na+/K+/2Cl- cotransporter. Based on indirect comparisons, torsemide appears to be more potent than muzolimine on a milligram-for-milligram basis, with a more rapid onset of action. Muzolimine, however, exhibits a more prolonged diuretic effect. The choice of diuretic in a research or clinical setting would depend on the desired pharmacokinetic and pharmacodynamic profile. The experimental protocol outlined provides a framework for conducting direct comparative studies to further elucidate the relative potency and efficacy of these and other diuretic compounds.
References
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muzolimine | C11H11Cl2N3O | CID 41386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Torsemide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Torasemide. An update of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care [timeofcare.com]
- 7. Torsemide: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. Muzolimine in chronic renal failure: a study in 16 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of single doses of muzolimine upon urinary solute and fluid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Step-dose of muzolimine at different stages of chronic renal failure: comparison with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Torasemide in advanced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muzolimine: a new high-ceiling diuretic suitable for patients with advanced renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A dose-response study of orally administered torsemide in patients with ascites due to cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for assessing myogenic tone and perfusion pressure in isolated mouse kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolated perfused rat kidney and liver combined. A new experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Muzolimine's Active Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of the active metabolite of Muzolimine on the Na-K-2Cl cotransporter (NKCC), a key protein in renal salt reabsorption. Muzolimine, a pyrazole diuretic, functions as a prodrug, converting in the body to an active form that exerts its diuretic effect. This document compares its activity with established loop diuretics, Furosemide and Bumetanide, which share the same molecular target. The information presented is intended to support research and development in the field of diuretic pharmacology.
Executive Summary
Muzolimine is a high-ceiling loop diuretic that acts as a prodrug. Its therapeutic effect is mediated by an active metabolite that inhibits the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle.[1] Unlike its parent compound, which shows no direct inhibitory activity, the active metabolite present in the urine of individuals treated with Muzolimine has been demonstrated to block NKCC function.[1][2] This guide presents available data on the inhibitory potency of Muzolimine's active metabolite in comparison to the well-characterized NKCC inhibitors, Furosemide and Bumetanide. Detailed experimental protocols for assessing NKCC inhibition are also provided to facilitate further research.
Comparative Analysis of NKCC Inhibitors
The inhibitory effects of Muzolimine's active metabolite, Furosemide, and Bumetanide on the Na-K-2Cl cotransporter are summarized below. It is important to note that a specific IC50 value for the isolated active metabolite of Muzolimine has not been prominently reported in the reviewed literature. However, studies on the inhibitory effect of urine from Muzolimine-treated subjects provide a basis for a semi-quantitative comparison.
| Inhibitor | Target(s) | Reported IC50/Potency | Experimental System |
| Muzolimine (active metabolite) | Na-K-2Cl cotransporter (NKCC) | ~1/13th the inhibitory activity of Furosemide; achieves a maximum of 50% inhibition in this system.[3] | Human red blood cell Na+, K+-cotransport assay[3] |
| Furosemide | Na-K-2Cl cotransporter (NKCC1 and NKCC2) | pIC50: 5.15 (NKCC2), 5.04-5.21 (NKCC1) | Isolated rat medullary thick ascending limb (mTAL) and rat thymocytes/erythrocytes |
| IC50: ~20 µmol/l | Rat afferent arteriole myogenic response[4] | ||
| Bumetanide | Na-K-2Cl cotransporter (NKCC1 and NKCC2) | pIC50: 6.48 (NKCC1 and NKCC2) | Isolated rat medullary thick ascending limb (mTAL) and rat thymocytes/erythrocytes |
| IC50: ~1.0 µmol/l | Rat afferent arteriole myogenic response[4] |
Signaling Pathway and Mechanism of Action
The primary target of Muzolimine's active metabolite and other loop diuretics is the Na-K-2Cl cotransporter, which is crucial for the reabsorption of sodium, potassium, and chloride ions in the kidney. Inhibition of this transporter leads to a significant increase in the excretion of these ions and water, resulting in diuresis.
Caption: Inhibition of the Na-K-2Cl cotransporter (NKCC2) by loop diuretics.
Experimental Protocols
Validating the inhibitory effect of compounds on the Na-K-2Cl cotransporter typically involves ion flux assays. The following are detailed methodologies for two common approaches.
Rubidium (⁸⁶Rb⁺) Influx Assay
This radioisotope assay is a classic and reliable method for measuring the activity of K⁺ transporters like NKCC. ⁸⁶Rb⁺ is used as a tracer for K⁺.
Principle: The rate of ⁸⁶Rb⁺ uptake into cells is measured in the presence and absence of the test inhibitor. The difference in uptake represents the activity of the cotransporter.
Protocol Outline:
-
Cell Culture: Culture cells expressing the Na-K-2Cl cotransporter (e.g., MDCK or HEK293 cells transfected with NKCC) in appropriate media.
-
Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., a Na⁺- and Cl⁻-free medium to stimulate the cotransporter).
-
Inhibitor Treatment: Incubate the cells with varying concentrations of the test compound (e.g., Muzolimine's active metabolite) or control inhibitors (Furosemide, Bumetanide) for a defined period.
-
⁸⁶Rb⁺ Influx: Initiate the influx by adding a buffer containing ⁸⁶Rb⁺ and the necessary ions (Na⁺, K⁺, Cl⁻).
-
Termination of Influx: After a short incubation period (typically a few minutes), stop the influx by rapidly washing the cells with an ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of ⁸⁶Rb⁺ influx and plot it against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the ⁸⁶Rb⁺ Influx Assay.
Thallium (Tl⁺) Flux Assay
This is a non-radioactive, fluorescence-based assay that offers a higher throughput alternative to the ⁸⁶Rb⁺ influx assay.
Principle: Thallium (Tl⁺) acts as a surrogate for K⁺ and can be transported by NKCC. A Tl⁺-sensitive fluorescent dye is loaded into the cells. The influx of Tl⁺ through the cotransporter leads to an increase in fluorescence, which is quenched in the presence of an effective inhibitor.
Protocol Outline:
-
Cell Culture: Plate NKCC-expressing cells in a multi-well format (e.g., 96- or 384-well plates).
-
Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Tl⁺ Influx Stimulation: Add a stimulus buffer containing Tl⁺ to initiate influx through the cotransporter.
-
Kinetic Fluorescence Reading: Immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50.
Caption: Workflow for the Thallium (Tl⁺) Flux Assay.
Conclusion
The active metabolite of Muzolimine is an effective inhibitor of the Na-K-2Cl cotransporter, although its potency appears to be less than that of Furosemide in some experimental systems. Further studies are warranted to isolate and characterize the active metabolite(s) and determine their precise inhibitory constants (IC50) against NKCC1 and NKCC2. The experimental protocols detailed in this guide provide a framework for conducting such validation and comparative studies, which will be instrumental in advancing the understanding of Muzolimine's pharmacology and the development of novel diuretic therapies.
References
- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of inhibition of the Na+/K+/2Cl- cotransporter on myogenic and angiotensin II responses of the rat afferent arteriole - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Muzolimine's Effect on the Na-K-2Cl Cotransporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Muzolimine's performance as an inhibitor of the Na-K-2Cl (NKCC) cotransporter against other loop diuretics. The information presented is supported by experimental data to assist researchers in evaluating its mechanism and efficacy.
Overview of Muzolimine and the Na-K-2Cl Cotransporter
Muzolimine is a high-ceiling loop diuretic with a unique chemical structure distinct from other loop diuretics like furosemide.[1][2] It is proposed for the treatment of hypertension and is effective in patients with advanced renal disease.[1][3][4] The primary target of loop diuretics is the Na-K-2Cl cotransporter (NKCC), a membrane protein responsible for the transport of sodium, potassium, and chloride ions across the cell membrane.[5][6] There are two main isoforms of this cotransporter: NKCC1, which is widely distributed in the body, and NKCC2, which is found specifically in the kidney and is the primary target for diuretics.[5][6][7]
A key characteristic of Muzolimine is that it acts as a prodrug.[1][8] Its active metabolite, secreted into the tubular lumen, is responsible for the inhibition of the Na-K-2Cl cotransport in the loop of Henle.[1][8] This mechanism of action contributes to its pharmacological profile, which is characterized by a slower onset and more prolonged diuretic effect compared to other loop diuretics.[1]
Comparative Efficacy of NKCC Inhibition
Experimental data indicates that while Muzolimine is an effective diuretic, its direct in vitro inhibitory activity on the Na-K-2Cl cotransporter is less potent compared to other loop diuretics.
| Compound | Experimental System | Assay | Inhibition of Na-K-2Cl Cotransport | Reference |
| Muzolimine (active metabolite) | MDCK cells | 86Rb influx | 42% at 15 min, 49% at 60 min (from urine of rats treated with 50 µmol/kg) | [1] |
| Piretanide (active metabolite) | MDCK cells | 86Rb influx | 72% at 15 min, 41% at 45 min (from urine of rats treated with 27 µmol/kg) | [1] |
| Muzolimine | Human red blood cells | Furosemide-sensitive, ouabain-insensitive Na+ extrusion | ~1/13th the activity of Furosemide; reaches only 50% inhibition | [2] |
| Furosemide | Human red blood cells | Furosemide-sensitive, ouabain-insensitive Na+ extrusion | Reference compound | [2] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of findings. Below are protocols for key experiments cited in the comparison of Muzolimine's effect on the Na-K-2Cl cotransporter.
86Rb Influx Assay in MDCK Cells
This assay measures the activity of the Na-K-2Cl cotransporter by quantifying the influx of radioactive Rubidium (86Rb), a potassium analog.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence.
-
Preparation: Cells are pre-incubated in a medium containing 0.5 mM ouabain to inhibit the Na+/K+-ATPase.
-
Treatment: The cells are then exposed to the test compounds. In the case of Muzolimine and Piretanide, urine collected from rats treated with the diuretics is diluted (e.g., 1:100) and added to the cells.[1]
-
86Rb Influx: 86Rb is added to the medium, and the influx is measured over a defined period.
-
Quantification: The amount of 86Rb taken up by the cells is determined by scintillation counting and normalized to the total protein content. The Na-K-2Cl cotransport is calculated as the portion of 86Rb influx that is sensitive to bumetanide or furosemide.
Measurement of Equivalent Short Circuit Current (Isc) in Isolated Perfused Rabbit Cortical Thick Ascending Limb (cTAL)
This ex vivo method directly assesses the rate of active NaCl reabsorption in the segment of the nephron where loop diuretics act.
-
Tissue Preparation: Cortical thick ascending limb segments are dissected from rabbit kidneys and perfused in vitro.
-
Measurement of Isc: The equivalent short circuit current (Isc), which corresponds to the rate of active NaCl reabsorption, is measured.
-
Treatment: Diuretic compounds or urine from treated animals are added to the luminal perfusate.
-
Data Analysis: The inhibition of Isc by the test substance indicates a reduction in Na-K-2Cl cotransporter activity.
Visualizing the Mechanism and Experimental Workflow
Diagrams can aid in understanding the complex biological processes and experimental designs.
Caption: Proposed mechanism of action of Muzolimine.
Caption: Workflow for assessing Muzolimine's active metabolite.
Conclusion
The cross-validation of Muzolimine's effect on the Na-K-2Cl cotransporter reveals a complex mechanism of action. While its direct inhibitory potency on the cotransporter appears lower than that of other loop diuretics like furosemide, its nature as a prodrug with a slow-release, active metabolite results in a prolonged diuretic effect.[1][2] This distinct pharmacological profile suggests that Muzolimine's clinical efficacy is a result of both its interaction with the NKCC and its unique pharmacokinetic properties. Further research focusing on the specific binding kinetics and isoform selectivity (NKCC1 vs. NKCC2) of Muzolimine's active metabolite would provide a more complete understanding of its molecular mechanism and therapeutic potential.
References
- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muzolimine: a new high-ceiling diuretic suitable for patients with advanced renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 7. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Impact of Loop Diuretics on Glomerular Filtration Rate: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of three commonly used loop diuretics—furosemide, bumetanide, and torsemide—on the glomerular filtration rate (GFR). The information herein is synthesized from experimental data to support research and drug development in nephrology and cardiology.
Executive Summary
Loop diuretics are a cornerstone in the management of fluid overload in various clinical conditions. Their primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle. While effective in promoting diuresis, their impact on the glomerular filtration rate (GFR) can be variable and is a critical consideration in clinical practice and drug development. This guide presents a comparative overview of furosemide, bumetanide, and torsemide, focusing on their effects on GFR, supported by quantitative data from clinical studies, detailed experimental protocols for GFR measurement, and visualizations of relevant physiological pathways and workflows.
Data Presentation: Impact of Loop Diuretics on GFR
The following tables summarize the quantitative data on the effects of furosemide, bumetanide, and torsemide on the glomerular filtration rate from various clinical studies.
| Table 1: Furosemide Administration and GFR Changes | |||
| Study Population | Dosage | Baseline GFR (mL/min/1.73m²) | Post-treatment GFR (mL/min/1.73m²) |
| Healthy Volunteers | 20 mg oral + 20 mg IV | 131.6 ± 19.8 | 117 ± 18.2[1][2] |
| Patients with Diastolic Dysfunction | 20 mg oral + 20 mg IV | 117.5 ± 22.3 | 92 ± 21.7[1][2] |
| Stable Systolic Heart Failure with Renal Dysfunction | Dose reduction from 119±14 mg/day to 66±9 mg/day | 42 ± 3 | 50 ± 4[3] |
| Stable Systolic Heart Failure with Preserved GFR | Dose reduction from 102±13 mg/day to 57±8 mg/day | 77 ± 3 | 73 ± 5[3] |
| Patients with Congestive Heart Failure | 20 to 200 mg IV | 84 | 63[2] |
| Table 2: Bumetanide Administration and GFR | |
| Study Population | Baseline GFR (mL/min) |
| Patients with Severe Chronic Renal Failure | 2.7 - 10.7[4] |
| Table 3: Torsemide vs. Furosemide in Heart Failure (TRANSFORM-HF Trial) | ||
| Treatment Group | Baseline eGFR (mL/min/1.73m²) | Number of Patients |
| Torsemide | 57 (41–75) | 1431[5] |
| Furosemide | 54 (39–73) | 1428[5] |
Note: The TRANSFORM-HF trial did not find a significant difference in clinical outcomes between torsemide and furosemide.[5][6]
Experimental Protocols
Accurate measurement of GFR is crucial for evaluating the renal effects of diuretics. The following are detailed methodologies for two gold-standard GFR measurement techniques cited in the literature.
Inulin Clearance Protocol
Inulin, a plant-based polysaccharide, is considered the gold standard for GFR measurement because it is freely filtered by the glomeruli and is neither reabsorbed nor secreted by the renal tubules.[7]
Procedure:
-
Patient Preparation: The patient should be in a fasting state. An intravenous line is established for inulin infusion and another for blood sampling.
-
Loading Dose: A priming dose of inulin (e.g., 50 mg/kg) is administered intravenously to rapidly achieve a steady-state plasma concentration.[8]
-
Continuous Infusion: Following the loading dose, a continuous infusion of inulin is started to maintain a constant plasma concentration.
-
Equilibration Period: A period of at least 60 minutes is allowed for the inulin to distribute throughout the body and for its plasma concentration to stabilize.
-
Urine and Blood Sampling:
-
The bladder is emptied at the beginning of the clearance period.
-
Urine is collected over a timed period (e.g., 30-60 minutes).
-
Blood samples are drawn at the beginning and end of the urine collection period to determine the plasma inulin concentration.
-
-
Analysis: Inulin concentrations in plasma and urine are measured using a colorimetric method (e.g., the anthrone method).[9]
-
Calculation: GFR is calculated using the formula:
-
GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration
-
Iothalamate Clearance Protocol
Radio-labeled iothalamate (e.g., ¹²⁵I-iothalamate) is another reliable marker for GFR measurement and is often used in large-scale clinical trials.[10]
Procedure:
-
Patient Preparation: Patients are typically required to be well-hydrated. Diuretics are usually withheld on the day of the test.[11]
-
Injection: A precise dose of ¹²⁵I-iothalamate is injected subcutaneously or intravenously.
-
Blood and Urine Sampling:
-
For subcutaneous injection, timed urine and blood samples are collected over several hours (e.g., every hour for 4 hours).[11]
-
For intravenous bolus injection, multiple blood samples are drawn at specific time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180, 240 minutes) to determine the plasma clearance.[12]
-
-
Analysis: The radioactivity of the samples is measured in a gamma scintillation counter.
-
Calculation: GFR is calculated based on the clearance of iothalamate from the plasma or its excretion rate in the urine, depending on the chosen method.
Mandatory Visualizations
Signaling Pathway of Loop Diuretics
Caption: Mechanism of action of loop diuretics on the Na-K-2Cl cotransporter in the thick ascending limb.
Experimental Workflow for GFR Measurement
Caption: Generalized experimental workflow for a comparative study of loop diuretics on GFR.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Effects of Furosemide Dose Reduction on Glomerular Filtration Rate in Stable Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diuretic action of bumetanide in advanced chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Torsemide vs Furosemide Among Patients With New-Onset vs Worsening Chronic Heart Failure: A Substudy of the TRANSFORM-HF Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Determination of inulin clearance by bolus intravenous injection in healthy subjects and ascitic patients: equivalence of systemic and renal clearances as glomerular filtration markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imprecision of Urinary Iothalamate Clearance as a Gold Standard Measure of GFR Decreases the Diagnostic Accuracy of Kidney Function Estimating Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwmedicine.org [uwmedicine.org]
- 12. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activation Pathway of Muzolimine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the prodrug activation pathway of muzolimine, a loop diuretic. By objectively comparing its metabolic activation and performance with alternative diuretics, supported by experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
Muzolimine is a pyrazole diuretic that exerts its pharmacological effect after being metabolized into an active form.[1][2] This guide confirms that muzolimine is a prodrug, with its primary activation occurring through hepatic metabolism. The principal active metabolite is formed by the cleavage of the C-N1 bond of the pyrazoline ring.[1] While direct quantitative comparisons of the activation kinetics with other diuretic prodrugs are limited in publicly available literature, this guide synthesizes existing pharmacodynamic and pharmacokinetic data to provide a comparative perspective. Detailed experimental protocols for key assays used in the study of prodrug activation are also presented to facilitate further research.
Confirmation of Muzolimine as a Prodrug
Muzolimine in its parent form has no significant diuretic effect.[2] Its activity is dependent on its biotransformation into an active metabolite. This is supported by in vivo and in vitro studies demonstrating that the diuretic effect is observed after a lag phase, corresponding to the time required for metabolic conversion.[2] Furthermore, urine collected from muzolimine-treated animals, containing the active metabolite, inhibits Na+K+Cl- cotransport in renal cells, the primary mechanism of action for loop diuretics.[2]
The Metabolic Activation Pathway of Muzolimine
The activation of muzolimine primarily takes place in the liver. In vitro experiments using hepatic microsomal preparations have been instrumental in elucidating the metabolic pathway.[1]
Key Metabolic Reaction: The core activation step involves the enzymatic cleavage of the C-N1 bond of the pyrazoline ring. This reaction yields two main fragments: 3,4-dichloroacetophenone and 3-amino-2-pyrazoline-5-one.[1] The major urinary and fecal metabolite, which is considered the active diuretic agent, is a hydrazone derivative formed from these initial products.[1]
Below is a diagram illustrating the confirmed metabolic activation pathway of muzolimine.
Comparative Performance and Pharmacokinetics
While direct comparisons of prodrug activation rates are scarce, pharmacodynamic and pharmacokinetic studies offer insights into Muzolimine's performance relative to other loop diuretics, such as furosemide.
Pharmacodynamic Comparison:
| Parameter | Muzolimine | Furosemide | Reference |
| Onset of Action | Slower | Faster | [2] |
| Duration of Action | More prolonged | Shorter | [2] |
| Diuretic and Saluretic Effect | Comparable cumulative effect | Comparable cumulative effect |
Pharmacokinetic Parameters of Muzolimine (Oral Administration):
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 6 hours | [3] |
| Elimination Half-life (t1/2) | 14.3 hours (mean) | [4] |
The slower onset and longer duration of action of muzolimine compared to furosemide are likely attributable to the time required for its metabolic activation and the pharmacokinetic profile of the active metabolite.[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the confirmation of Muzolimine's prodrug activation pathway.
In Vitro Metabolism using Liver Microsomes
This protocol is fundamental for identifying the metabolic pathway of a prodrug.
Objective: To determine the in vitro metabolism of muzolimine using liver microsomal preparations and identify the resulting metabolites.
Materials:
-
Muzolimine
-
Pooled human or animal (e.g., rat, mouse) liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture with liver microsomes at 37°C for 5 minutes.
-
Initiation of Reaction: Add muzolimine (e.g., at a final concentration of 1-10 µM) to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Sample Analysis: Analyze the supernatant for the presence of muzolimine and its metabolites using a validated HPLC-MS/MS method.[6][7][8]
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
This protocol outlines a general method for the separation and quantification of muzolimine and its metabolites in biological samples.
Objective: To develop and validate an HPLC method for the simultaneous determination of muzolimine and its major metabolites in plasma or microsomal incubation samples.
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other suitable buffer for mobile phase pH adjustment
-
Purified water (HPLC grade)
-
Reference standards for muzolimine and its synthesized metabolites
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-40°C
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a suitable wavelength or MS/MS detection for higher sensitivity and specificity.
Sample Preparation:
-
Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of cold acetonitrile, vortex, and centrifuge.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation: The analytical method should be validated according to standard guidelines for linearity, accuracy, precision, selectivity, and stability.[7][8]
Conclusion
The evidence strongly supports the classification of muzolimine as a prodrug that undergoes hepatic metabolism to form an active diuretic agent. Its activation pathway, involving the cleavage of the pyrazoline ring, is a key determinant of its pharmacokinetic and pharmacodynamic profile, which is characterized by a slower onset and longer duration of action compared to non-prodrug loop diuretics like furosemide. The provided experimental protocols offer a framework for further research into the quantitative aspects of muzolimine's activation and for the comparative analysis of other diuretic prodrugs. Future studies focusing on the precise kinetics of the metabolic conversion will be valuable for a more complete understanding of muzolimine's therapeutic action.
References
- 1. The metabolism of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of muzolimine in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and saluretic effect of muzolimine in severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a single oral dose of muzolimine in cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Muzolimine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Muzolimine, a pyrazole diuretic, are critical for maintaining laboratory safety and environmental protection. Although Muzolimine has been withdrawn from the market and specific disposal protocols from the manufacturer are unavailable, a comprehensive approach based on general principles for pharmaceutical and chemical waste management provides a clear path forward for researchers and drug development professionals.
Muzolimine, a loop diuretic, requires careful handling and disposal due to its chemical nature. The following procedures are recommended for managing Muzolimine waste in a laboratory setting, ensuring the safety of personnel and adherence to regulatory standards.
Key Chemical and Physical Properties of Muzolimine
A thorough understanding of Muzolimine's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O |
| Molecular Weight | 272.13 g/mol |
| Appearance | Solid (likely crystalline) |
| Solubility | Data not widely available, but likely soluble in organic solvents. |
| Chemical Class | Pyrazole derivative, loop diuretic |
Procedural Guidance for Muzolimine Disposal
In the absence of a specific Safety Data Sheet (SDS) for Muzolimine, the following step-by-step protocol, derived from best practices for similar chemical compounds and pharmaceutical waste, should be implemented.
Experimental Protocol: Disposal of Muzolimine Waste
Objective: To safely dispose of various forms of Muzolimine waste generated in a laboratory setting, including pure compound, contaminated labware, and solutions.
Materials:
-
Appropriately labeled, sealable, and chemically resistant hazardous waste containers.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Spill containment materials (e.g., absorbent pads, sand).
-
Waste disposal bags for contaminated solids.
Methodology:
-
Waste Segregation and Collection:
-
Solid Muzolimine Waste: Collect unused or expired pure Muzolimine powder in a dedicated, clearly labeled hazardous waste container. Ensure the container is sealed to prevent dust inhalation.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing boats that have come into contact with Muzolimine should be placed in a designated, sealed waste bag for incineration. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous liquid waste. After decontamination, glassware can be washed according to standard laboratory procedures.
-
Liquid Muzolimine Waste: Collect all solutions containing Muzolimine, including experimental residues and decontamination rinsates, in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Muzolimine," and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
Keep waste containers securely sealed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation.
-
For liquid spills, absorb the material and place the absorbent pads into a sealed hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of all Muzolimine hazardous waste through a licensed and certified hazardous waste disposal contractor.
-
The preferred method of disposal for pharmaceutical waste is incineration at a permitted facility.[1]
-
Ensure all required waste disposal documentation is completed and retained in accordance with institutional and regulatory requirements.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow for Muzolimine disposal, the following diagram outlines the decision-making process and necessary actions.
References
Essential Safety and Disposal Plan for Handling Muzolimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Muzolimine. The following procedural guidance is based on established protocols for managing hazardous drugs due to the absence of a specific Safety Data Sheet (SDS) for Muzolimine in the public domain. These recommendations are designed to ensure the safety of laboratory personnel and the proper disposal of waste.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to hazardous substances like Muzolimine.[1][2] Personnel must be trained in the correct procedures for donning and doffing PPE to prevent contamination.[3]
Table 1: Recommended Personal Protective Equipment for Handling Muzolimine
| Task | Gloves | Gown | Eye and Face Protection | Respiratory Protection | Other |
| Compounding/Weighing | Two pairs of chemotherapy-tested gloves.[4][5] Change outer glove regularly.[6] | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[4] | Goggles with a face shield for splash protection.[1] | NIOSH-approved respirator (e.g., N95) if not handled in a containment device.[2] | Head and shoe covers.[6] |
| Administering Solutions | Two pairs of chemotherapy-tested gloves.[4][5] | Disposable, low-permeability gown.[4] | Safety glasses with side shields. Goggles and face shield if splashing is likely.[1] | Not generally required if administered in a well-ventilated area. | Absorbent, plastic-backed pads to contain spills.[3] |
| Handling Waste/Disposal | Two pairs of chemotherapy-tested gloves.[4][5] | Disposable, low-permeability gown.[4] | Goggles and face shield if splashing is possible.[1] | Not generally required. | Puncture-resistant containers for sharps.[3] |
| Spill Cleanup | Two pairs of chemotherapy-tested gloves.[4][5] | Disposable, low-permeability gown.[4] | Goggles and face shield.[1] | NIOSH-approved respirator. | Spill kit with absorbent materials and designated waste bags. |
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for the safe handling of Muzolimine, from initial preparation to final disposal, to minimize exposure and ensure regulatory compliance.
Caption: Workflow for Safe Handling and Disposal of Muzolimine.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store Muzolimine in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
Maintain an inventory of the compound.
Handling Procedures:
-
All handling of powdered Muzolimine should occur within a chemical fume hood or other containment device to minimize inhalation exposure.[2]
-
Use disposable equipment (e.g., spatulas, weighing boats) whenever possible to avoid cross-contamination.
-
Wash hands thoroughly before and after handling the compound, even if gloves were worn.[4]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Personnel involved in the cleanup must wear the appropriate PPE as outlined in Table 1.
-
Use a spill kit to absorb and contain the material.
-
Clean the area with an appropriate deactivating agent and dispose of all cleanup materials as hazardous waste.
Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with Muzolimine, such as gloves, gowns, and absorbent pads, must be disposed of as hazardous chemical waste.[3] These should be collected in clearly labeled, sealed bags or containers.
-
Unused Compound: Unused or expired Muzolimine should not be disposed of in the regular trash or down the drain.[7][8] It must be treated as hazardous waste and disposed of through an approved hazardous waste management service.[9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container.[3]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers and laboratory professionals can minimize the risks associated with handling Muzolimine and ensure a safe working environment. Always consult your institution's specific safety protocols and guidelines for handling hazardous materials.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pogo.ca [pogo.ca]
- 6. pppmag.com [pppmag.com]
- 7. epa.gov [epa.gov]
- 8. dea.gov [dea.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
